molecular formula C13H25NO3 B15138215 N-Undecanoylglycine-d2

N-Undecanoylglycine-d2

Cat. No.: B15138215
M. Wt: 245.35 g/mol
InChI Key: HEUQYIQQCNOXOG-ZWGOZCLVSA-N
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Description

N-Undecanoylglycine-d2 is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 245.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

245.35 g/mol

IUPAC Name

2,2-dideuterio-2-(undecanoylamino)acetic acid

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)/i11D2

InChI Key

HEUQYIQQCNOXOG-ZWGOZCLVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Undecanoylglycine-d2: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of N-Undecanoylglycine-d2, a deuterated N-acyl amino acid of significant interest in metabolomics and drug development. This document details the synthetic pathways, experimental protocols, and key chemical characteristics to support its application as an internal standard and research tool.

Introduction

N-Undecanoylglycine is an endogenous N-acyl amino acid, a class of signaling lipids involved in various physiological processes. The deuterated isotopologue, this compound, serves as an invaluable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other related metabolites in complex biological matrices. Its use allows for the correction of analytical variability, leading to more accurate and reliable data in metabolomic studies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of glycine-d2 with undecanoic acid or its activated derivative, undecanoyl chloride. A common and effective method involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Synthetic Scheme

The overall synthetic scheme can be visualized as the coupling of two primary precursors: glycine-d2 and undecanoic acid.

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Glycine-d2 Glycine-d2 Product This compound Glycine-d2->Product Undecanoic_Acid Undecanoic Acid Undecanoic_Acid->Product DCC DCC DCC->Product + Solvent Dichloromethane Solvent->Product Byproduct Dicyclohexylurea (DCU) Product->Byproduct + (Precipitate)

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound using DCC as a coupling agent.

Materials:

  • Glycine-d2

  • Undecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve undecanoic acid (1.0 eq) in anhydrous dichloromethane. Add glycine-d2 (1.1 eq) to the solution.

  • Coupling Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Experimental_Workflow start Start dissolve Dissolve Undecanoic Acid & Glycine-d2 in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at room temperature (12-24h) add_dcc->react filter Filter to remove DCU react->filter wash Wash with HCl, NaHCO3, Brine filter->wash dry Dry with Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Chemical Properties of this compound

The chemical properties of this compound are summarized below. Experimental data for the deuterated compound is limited; therefore, some properties are predicted based on the non-deuterated analog and similar long-chain N-acyl amino acids.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₃H₂₃D₂NO₃Calculated
Molecular Weight 245.36 g/mol Calculated
Appearance White to off-white solid (Predicted)Analogy
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Water Solubility 0.06 g/L (Predicted for non-deuterated)PubChem
logP 3.48 (Predicted for non-deuterated)PubChem
pKa (Strongest Acidic) ~4.05 (Predicted for non-deuterated)HMDB
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 6.0-6.5 (br s, 1H, -NH)

  • δ 2.25 (t, J = 7.5 Hz, 2H, -CH₂-C=O)

  • δ 1.63 (quint, J = 7.5 Hz, 2H, -CH₂-CH₂-C=O)

  • δ 1.25 (m, 14H, -(CH₂)₇-)

  • δ 0.88 (t, J = 7.0 Hz, 3H, -CH₃)

Note: The signal for the glycine (B1666218) -CH₂- group is absent due to deuteration.

¹³C NMR (100 MHz, CDCl₃):

  • δ 174.5 (-COOH)

  • δ 173.0 (-C=O)

  • δ 41.0 (-CD₂-)

  • δ 36.5 (-CH₂-C=O)

  • δ 31.9, 29.6, 29.5, 29.4, 29.3, 29.2, 25.6, 22.7 (-(CH₂)₈-)

  • δ 14.1 (-CH₃)

Mass Spectrometry (ESI-MS/MS):

The fragmentation of this compound in negative ion mode is expected to yield characteristic product ions.

MS_Fragmentation parent [M-H]⁻ m/z 244.2 frag1 Loss of H₂O [M-H-H₂O]⁻ parent->frag1 frag2 Loss of CO₂ [M-H-CO₂]⁻ parent->frag2 frag3 Cleavage of amide bond [Undecanoate]⁻ parent->frag3 frag4 [Glycine-d2 - H]⁻ parent->frag4

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Applications in Research

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. Its key applications include:

  • Accurate Quantification: Enables precise measurement of endogenous N-undecanoylglycine levels in biological samples such as plasma, serum, and tissues.

  • Metabolic Flux Analysis: Can be used in stable isotope tracing studies to investigate the metabolic pathways involving N-acyl amino acids.

  • Pharmacokinetic Studies: Serves as a tool in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of related compounds.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled chemical properties will aid researchers in the effective utilization of this important tool for advancing our understanding of the role of N-acyl amino acids in health and disease. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Endogenous Function of N-Acylglycines in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules, formed by the conjugation of a fatty acid to a glycine (B1666218) molecule via an amide bond.[1][2] Initially recognized as detoxification products of fatty acid metabolism, their roles have expanded significantly. Structurally related to the well-known endocannabinoid anandamide, NAGs are now appreciated for their diverse physiological functions, including neuromodulation, anti-inflammatory actions, and regulation of metabolic processes.[3][4] Their concentrations are altered in several inborn errors of metabolism (IEMs), making them critical biomarkers for disease diagnosis and monitoring.[5][6] This technical guide provides a comprehensive overview of the biosynthesis, degradation, and signaling functions of N-acylglycines, supported by quantitative data and detailed experimental protocols to facilitate further research and therapeutic development.

Biosynthesis and Degradation of N-Acylglycines

The cellular levels of N-acylglycines are meticulously controlled by the interplay of biosynthetic and degradative enzymes. Two principal pathways have been proposed for their formation.

Biosynthetic Pathways
  • Glycine-Dependent Pathway: This is a primary route for NAG synthesis. It begins with the activation of a fatty acid to its corresponding acyl-coenzyme A (acyl-CoA) derivative by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) enzyme catalyzes the conjugation of the acyl-CoA with glycine to form the N-acylglycine.[4][7] Notably, specific GLYAT-like enzymes, such as GLYATL3, are responsible for the synthesis of long-chain N-acylglycines.[7][8]

  • Glycine-Independent Pathway: This pathway involves the metabolic conversion of N-acylethanolamines (the parent family of anandamide). N-acylethanolamines undergo a two-step oxidation process, first catalyzed by alcohol dehydrogenase to form an N-acylglycinal intermediate, which is then oxidized by aldehyde dehydrogenase to yield the corresponding N-acylglycine.[4][7]

  • Other Enzymatic Routes: Cytochrome c has also been shown to catalyze the formation of certain N-acylglycines, such as N-arachidonoyl glycine, from their respective acyl-CoA and glycine precursors.[2]

N_Acylglycine_Biosynthesis cluster_gly_dep Glycine-Dependent Pathway cluster_gly_indep Glycine-Independent Pathway FA Fatty Acid ACoA Acyl-CoA FA->ACoA Acyl-CoA Synthetase NAG N-Acylglycine ACoA->NAG GLYAT / GLYATL3 ACoA->NAG Glycine Glycine Glycine->NAG NAE N-Acylethanolamine NAAld N-Acylglycinal NAE->NAAld Alcohol Dehydrogenase NAAld->NAG Aldehyde Dehydrogenase

Caption: Proposed biosynthetic pathways of N-acylglycines.
Degradation and Metabolic Conversion

The primary catabolic route for N-acylglycines is hydrolysis back to their constituent fatty acid and glycine.[4] This reaction is predominantly catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) , the same enzyme responsible for degrading anandamide.[4]

Furthermore, N-acylglycines can serve as metabolic precursors. They can be oxidatively cleaved by the peptidylglycine α-amidating monooxygenase (PAM) enzyme to produce primary fatty acid amides (PFAMs) and glyoxylate.[7][9] This positions NAGs as key intermediates in a larger network of lipid amide signaling molecules.[7]

N_Acylglycine_Degradation NAG N-Acylglycine FA Fatty Acid NAG->FA FAAH (Hydrolysis) Glycine Glycine NAG->Glycine FAAH (Hydrolysis) PFAM Primary Fatty Acid Amide (PFAM) NAG->PFAM PAM (Oxidative Cleavage) Glyoxylate Glyoxylate NAG->Glyoxylate PAM (Oxidative Cleavage)

Caption: Degradation and metabolic conversion of N-acylglycines.

Signaling Functions and Molecular Targets

N-acylglycines exert their biological effects by interacting with a range of molecular targets, establishing them as important signaling lipids.[1] They do not typically bind to cannabinoid or opioid receptors, which distinguishes them from endocannabinoids and makes them attractive templates for novel drug development.[3]

Key molecular targets include:

  • G Protein-Coupled Receptors (GPCRs): N-arachidonoyl glycine (NAraGly) is a known ligand for the orphan receptor GPR18.[1]

  • Ion Channels: Certain NAGs can modulate the activity of ion channels. For instance, they have been shown to inactivate T-type Cav3 channels.[3]

  • Allosteric Modulation: N-acylglycines, particularly N-oleoyl glycine, act as positive allosteric modulators of inhibitory glycine receptors (GlyRs).[10] This action enhances the receptor's response to glycine, playing a role in nociceptive signaling.[10]

  • Enzyme Inhibition: By acting as substrates for FAAH, NAGs can competitively inhibit the degradation of other endocannabinoids like anandamide, indirectly potentiating their signaling.[3]

NAG_Signaling_Pathways NAG N-Acylglycine (e.g., N-Oleoyl Glycine) GPR18 GPR18 NAG->GPR18 Binds/Activates GlyR Glycine Receptor (GlyR) NAG->GlyR Positive Allosteric Modulation Cav3 T-type Cav3 Channel NAG->Cav3 Inactivates FAAH FAAH Enzyme NAG->FAAH Inhibits (Competitive Substrate) Response Cellular Response (e.g., Analgesia, Anti-inflammation) GPR18->Response GlyR->Response Cav3->Response Anandamide Anandamide FAAH->Anandamide Degrades Anandamide->Response Potentiated Signaling

Caption: Molecular targets and signaling actions of N-acylglycines.

Quantitative Data Summary

The analysis and effects of N-acylglycines are supported by robust quantitative data from various studies.

ParameterAnalyte(s)Value/RangeContextSource
Analytical Method Validation
Calibration Curve LinearityPanel of N-acylglycines0.1 to 100 µM (r² > 0.99)LC-MS/MS quantification in biological matrices.[5]
Lower Limit of Quantification (LLOQ)Panel of N-acylglycines0.1 µMLC-MS/MS quantification.[5]
Analyte RecoveryVarious acylglycines90.2% to 109.3%Solid-phase extraction from urine for HPLC-ESI-MS/MS.[11]
Biological Activity
Glycine Receptor ModulationN-oleoyl glycine (3 µM)Reduces glycine EC₅₀ at α1 receptor from 17 µM to 10 µM.Demonstrates positive allosteric modulation.[10]
Current Potentiation at GlyRsC18 ω6,9 glycine (1 µM)>100% potentiation at α1, α2, α1β, α2β receptors.Characterization of lipid modulation of GlyR subtypes.[10]
In Vivo Studies
Acetylglycine DosageAcetylglycine500, 1000, 1500 mg/kgIn vivo validation of fat loss effects in high-fat diet-induced obese mice.[12]

Experimental Protocols

Accurate quantification of N-acylglycines is essential for both research and clinical diagnostics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical technique.[13]

Protocol: Quantification of N-Acylglycines in Biological Matrices by UPLC-MS/MS

This protocol provides a generalized workflow for the analysis of NAGs in urine, plasma, and dried blood spots (DBS).

1. Materials and Reagents:

  • Internal Standard (ISTD): Stable isotope-labeled N-acylglycine (e.g., n-Octanoylglycine-2,2-d2).[5]

  • Solvents: Methanol, Acetonitrile (B52724), Water (LC-MS grade).

  • Reagents: Formic acid, n-butanol, 3N HCl in n-butanol (for derivatization).

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup).

2. Sample Preparation:

  • Urine:

    • Thaw sample at room temperature and vortex.

    • Centrifuge at 4000 x g for 5 minutes to pellet debris.[5]

    • Combine 50 µL of supernatant with 450 µL of the ISTD working solution (e.g., in 50% methanol/water).[5]

    • Vortex and transfer to an autosampler vial.

  • Plasma:

    • Thaw sample on ice.

    • To 50 µL of plasma, add a protein precipitation agent (e.g., 150 µL of acetonitrile containing ISTD).

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

  • Dried Blood Spots (DBS):

    • Punch two 3.2 mm DBS punches into a clean tube.[14]

    • Add extraction solution containing the ISTD.

    • Agitate (e.g., sonicate or shake) for 30-60 minutes.

    • Centrifuge and transfer the supernatant for analysis.

3. Derivatization (Butylation - Optional but common for improved chromatography):

  • After initial extraction, evaporate the sample to dryness under a stream of nitrogen.

  • Add 50-100 µL of 3N HCl in n-butanol.[11][14]

  • Incubate at 60-65°C for 15-20 minutes.

  • Evaporate the derivatizing agent to dryness.

  • Reconstitute the sample in the initial mobile phase (e.g., 100 µL of 50% methanol/water).

4. UPLC-MS/MS Analysis:

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[13]

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Gradient: A suitable gradient from low to high organic phase over 5-10 minutes to resolve analytes, including isobars.[14]

  • Mass Spectrometry System: Tandem quadrupole mass spectrometer.[13]

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each N-acylglycine and the ISTD.

Experimental_Workflow_NAG_Quantification Sample Biological Sample (Urine, Plasma, DBS) Prep Sample Preparation (Precipitation/Dilution) + Add Internal Standard Sample->Prep Deriv Derivatization (Optional) (e.g., Butylation) Prep->Deriv UPLC UPLC Separation (C18 Column) Deriv->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Data Data Analysis (Quantification vs. Calibrators) MSMS->Data

Caption: General experimental workflow for N-acylglycine quantification.

Conclusion

N-acylglycines have emerged from the shadow of metabolic intermediates to be recognized as a significant class of lipid signaling molecules. Their involvement in diverse physiological processes, from pain and inflammation to central nervous system modulation, underscores their importance.[2][3] As biomarkers for inborn errors of metabolism, they are invaluable in clinical diagnostics.[6][11] The continued elucidation of their metabolic pathways, molecular targets, and physiological functions presents exciting opportunities for the development of novel therapeutics targeting a wide array of human diseases. This guide provides the foundational knowledge and methodologies to empower researchers in this dynamic and promising field.

References

N-Undecanoylglycine: A Comprehensive Technical Guide on its Discovery, Significance, and Analysis in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Undecanoylglycine is an N-acylglycine that has emerged as a significant metabolite in the field of metabolomics. This technical guide provides an in-depth overview of its discovery, its role as a biomarker for certain metabolic disorders, its physiological functions, and the analytical methods for its detection and quantification. Particular emphasis is placed on its involvement in fatty acid metabolism and its newly discovered role in immune signaling. This document is intended to serve as a comprehensive resource for researchers and professionals in the life sciences and drug development.

Introduction: The Emergence of N-Acylglycines in Metabolomics

N-acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA with glycine (B1666218).[1] While present at low levels in healthy individuals, their accumulation in biological fluids has been recognized as a hallmark of various inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs).[2][3] The analysis of acylglycine profiles in urine and plasma has become a valuable tool for the diagnosis and monitoring of these conditions.[2][4] The advent of advanced analytical techniques, such as tandem mass spectrometry, has enabled the sensitive and specific quantification of a wide range of acylglycines, including the less common species like N-Undecanoylglycine.[2]

The significance of N-acylglycines extends beyond their role as mere biomarkers. Recent research has begun to uncover their involvement in cellular signaling pathways, suggesting they are not just metabolic byproducts but also bioactive molecules. This guide focuses specifically on N-Undecanoylglycine, a medium-chain acylglycine, to illustrate the journey from its discovery as a metabolic marker to the elucidation of its physiological roles.

Discovery and Significance of N-Undecanoylglycine

The primary significance of N-Undecanoylglycine in metabolomics lies in its utility as a secondary biomarker for diagnosing certain FAODs. In these disorders, the impaired breakdown of fatty acids leads to the accumulation of specific acyl-CoA intermediates. The cellular detoxification machinery conjugates these excess acyl-CoAs with glycine, leading to the formation and subsequent excretion of N-acylglycines.[1] Therefore, an elevated concentration of N-Undecanoylglycine in urine or plasma can be indicative of a block in the medium-chain fatty acid oxidation pathway.[2][6]

More recently, a groundbreaking study has unveiled a novel role for N-Undecanoylglycine as a signaling molecule in the innate immune system, highlighting its broader biological importance beyond its function as a biomarker.

Quantitative Data of N-Acylglycines in Urine

The following table summarizes the reference intervals for various N-acylglycines in urine, as determined by a comprehensive study. This data is crucial for the interpretation of metabolomic profiles in the context of diagnosing inborn errors of metabolism.

AcylglycineAbbreviationReference Interval (mmol/mol creatinine)
IsovalerylglycineIVG< 0.3
3-Methylcrotonylglycine3-MCG< 0.5
HexanoylglycineHG< 0.2
SuberylglycineSBG< 0.4
PhenylpropionylglycinePPG< 0.1
TiglylglycineTIG< 1.0
OctanoylglycineOG< 0.2
Undecanoylglycine - Not specifically listed, likely included in medium-chain acylglycine panels

Data adapted from Hobert et al., Clinica Chimica Acta, 2021. The original study provides a comprehensive list of acylglycines. While N-Undecanoylglycine is not explicitly listed with its own reference range, its detection and elevation would be noted in a comprehensive acylglycine analysis for FAODs.[2]

Experimental Protocols

Quantification of N-Acylglycines in Biological Samples using LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of a panel of N-acylglycines in biological matrices such as urine and plasma.

4.1.1. Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • N-acylglycine standards (including N-Undecanoylglycine)

  • Stable isotope-labeled internal standards (e.g., d5-octanoylglycine)

  • Microcentrifuge tubes

  • Autosampler vials

4.1.2. Sample Preparation

  • Thaw frozen urine or plasma samples on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each N-acylglycine and internal standard must be optimized. For N-Undecanoylglycine (C13H25NO3, MW: 243.34), the protonated molecule [M+H]+ at m/z 244.2 would be the precursor ion. The product ion would likely correspond to the loss of the glycine moiety.

4.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentrations of the standards.

Signaling Pathways and Biological Roles

Biosynthesis of N-Undecanoylglycine

N-Undecanoylglycine is synthesized through the enzymatic conjugation of undecanoyl-CoA and glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme.[6][7] The primary role of this pathway is the detoxification of excess acyl-CoA molecules that accumulate due to metabolic dysfunctions, such as in FAODs.[1]

Undecanoyl_CoA Undecanoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Undecanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Undecanoylglycine N-Undecanoylglycine CoA CoA GLYAT->N_Undecanoylglycine GLYAT->CoA

Biosynthesis of N-Undecanoylglycine.
Role in Immune Signaling in Intestinal Tuft Cells

Recent research has identified a novel and crucial role for N-Undecanoylglycine in the innate immune response within the intestine. It acts as a signaling molecule that is recognized by a specific receptor on a specialized type of intestinal epithelial cell called a Tuft-2 cell.

The key steps in this signaling pathway are:

  • Recognition: N-Undecanoylglycine binds to the vomeronasal receptor Vmn2r26 on the surface of Tuft-2 cells.

  • Signal Transduction: This binding activates a G-protein-coupled receptor (GPCR) signaling cascade, leading to the activation of Phospholipase C gamma 2 (PLCγ2) .

  • Second Messenger Generation: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Downstream Effects: The increase in intracellular calcium concentration leads to the production and secretion of prostaglandin D2 (PGD2) . PGD2, in turn, enhances mucus secretion from neighboring goblet cells, contributing to the antimicrobial defense of the intestinal barrier.

cluster_TuftCell Tuft-2 Cell Vmn2r26 Vmn2r26 (GPCR) PLCgamma2 PLCγ2 Vmn2r26->PLCgamma2 activates PIP2 PIP2 PLCgamma2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release triggers PGD2_synthesis PGD2 Synthesis & Secretion Ca2_release->PGD2_synthesis stimulates Goblet_Cell Goblet Cell PGD2_synthesis->Goblet_Cell acts on N_Undecanoylglycine N-Undecanoylglycine N_Undecanoylglycine->Vmn2r26 binds to Mucus Mucus Secretion Goblet_Cell->Mucus enhances

N-Undecanoylglycine signaling in intestinal Tuft-2 cells.

Logical Workflow: From Discovery to Functional Understanding

The scientific journey of N-Undecanoylglycine follows a logical progression from initial observation to the elucidation of its biological function.

Discovery Discovery in Metabolomic Profiling of FAODs Biomarker Establishment as a Biomarker Discovery->Biomarker Analytical Development of Quantitative Analytical Methods (LC-MS/MS) Biomarker->Analytical Functional Investigation of Biological Function Analytical->Functional Signaling Elucidation of Immune Signaling Pathway Functional->Signaling Drug_Target Potential as a Therapeutic Target Signaling->Drug_Target

Logical workflow of N-Undecanoylglycine research.

Conclusion and Future Perspectives

N-Undecanoylglycine serves as a compelling example of the power of metabolomics to not only identify biomarkers for disease but also to uncover novel biological signaling pathways. Initially recognized for its elevated levels in fatty acid oxidation disorders, it is now understood to be a key player in intestinal immunity. This dual role underscores the importance of a comprehensive approach to studying metabolites.

Future research in this area will likely focus on several key aspects:

  • Therapeutic Potential: The modulation of the N-Undecanoylglycine-Vmn2r26 signaling pathway could represent a novel therapeutic strategy for inflammatory bowel diseases or for enhancing antimicrobial defense.

  • Broader Physiological Roles: Investigating the presence and function of N-Undecanoylglycine and its receptor in other tissues may reveal additional physiological roles.

  • Clinical Utility: Further refinement of quantitative methods and the establishment of precise clinical cutoffs will enhance its utility as a diagnostic and prognostic biomarker.

References

N-Acylglycine Family of Signaling Molecules: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Signaling, and Therapeutic Potential of a Burgeoning Class of Lipoamino Acids

The N-acylglycine (NAG) family of signaling molecules represents a burgeoning class of endogenous lipids with diverse physiological roles and significant therapeutic potential. Structurally analogous to the well-studied endocannabinoid anandamide, NAGs are increasingly recognized for their involvement in a range of biological processes, including pain perception, inflammation, and cellular migration.[1][2][3][4] This technical guide provides a comprehensive overview of the core aspects of NAG biology, tailored for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism: A Two-Pronged Pathway

The endogenous production of N-acylglycines is primarily understood to occur through two main enzymatic pathways. These pathways highlight the intricate metabolic network that governs the cellular levels of these signaling lipids.

One major route involves the direct conjugation of a fatty acyl-CoA with glycine (B1666218). This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and its long-chain specific-like enzymes, such as GLYATL3.[3][5][6] This pathway is crucial for the formation of a variety of long-chain N-acylglycines.[3]

Alternatively, N-acylglycines can be formed through the sequential oxidation of N-acylethanolamines, such as anandamide.[3][5] This process involves alcohol dehydrogenase and aldehyde dehydrogenase.[3][5]

The degradation of N-acylglycines is primarily mediated by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and glycine.[1][7] Additionally, peptidylglycine α-amidating monooxygenase (PAM) can oxidatively cleave N-acylglycines to produce primary fatty acid amides.[1][3][8]

Figure 1: Biosynthesis and Degradation of N-Acylglycines FA Fatty Acid ACSL Acyl-CoA Synthetase FA->ACSL ACoA Acyl-CoA GLYATL3 GLYATL3 ACoA->GLYATL3 Gly Glycine Gly->GLYATL3 NAG N-Acylglycine FAAH FAAH NAG->FAAH PAM PAM NAG->PAM NAE N-Acylethanolamine (e.g., Anandamide) Oxidation Sequential Oxidation (ADH, ALDH) NAE->Oxidation PFAM Primary Fatty Acid Amide Degradation Fatty Acid + Glycine ACSL->ACoA GLYATL3->NAG Oxidation->NAG Alternative Pathway FAAH->Degradation PAM->PFAM

Figure 1: Biosynthesis and Degradation of N-Acylglycines

Signaling Pathways and Molecular Targets

N-acylglycines exert their biological effects through interaction with a variety of molecular targets, most notably G-protein coupled receptors (GPCRs).[9] The signaling cascades initiated by these interactions are complex and can vary depending on the specific N-acylglycine and the receptor involved.

GPR18: N-arachidonoylglycine (NAGly) has been identified as a potential endogenous ligand for GPR18.[10][11][12] Activation of GPR18 by NAGly is suggested to be involved in immune cell regulation, neuroprotection, and cellular migration.[11][12][13] However, some studies have reported conflicting results regarding the direct activation of GPR18 by NAGly through canonical G-protein signaling pathways, suggesting the possibility of non-canonical signaling or the involvement of other factors.[10][14]

GPR55: NAGly has also been shown to activate GPR55, another candidate endocannabinoid receptor.[15][16] This activation leads to increases in intracellular calcium and the phosphorylation of mitogen-activated protein kinases (MAPK), specifically ERK1/2.[15] These signaling events are implicated in various cellular processes, including proliferation and apoptosis.[17][18][19]

GPR92: The lipid-derived molecules N-arachidonoylglycine, farnesyl pyrophosphate, and lysophosphatidic acid have been found to activate GPR92.[20] NAGly specifically activates the G(q/11)-mediated signaling pathway, leading to an increase in intracellular calcium levels.[20] GPR92 is highly expressed in the dorsal root ganglia, suggesting a role for NAGs in the sensory nervous system.[20]

Glycine Transporter 2 (GlyT2): Certain N-acylglycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine (NOGly), have been identified as inhibitors of the glycine transporter 2 (GlyT2).[1][21][22] By inhibiting the reuptake of glycine in the synapse, these molecules can enhance inhibitory neurotransmission, a mechanism that holds promise for the development of novel analgesics.[21][22][23][24]

Figure 2: Signaling Pathways of N-Acylglycines NAG N-Acylglycine (e.g., NAGly) GPR18 GPR18 NAG->GPR18 GPR55 GPR55 NAG->GPR55 GPR92 GPR92 NAG->GPR92 GlyT2 GlyT2 NAG->GlyT2 Gi_o Gαi/o GPR18->Gi_o Gq_11 Gαq/11 GPR55->Gq_11 MAPK MAPK (ERK1/2) GPR55->MAPK GPR92->Gq_11 Glycine ↑ Synaptic Glycine AC Adenylyl Cyclase Gi_o->AC PLC PLC Gq_11->PLC Response1 Immune Modulation Neuroprotection AC->Response1 Ca ↑ [Ca2+]i PLC->Ca Response2 Cell Proliferation Apoptosis MAPK->Response2 Ca->Response2 Response3 Sensory Neuron Activation Ca->Response3 Response4 Analgesia Glycine->Response4

Figure 2: Signaling Pathways of N-Acylglycines

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of N-acylglycines with their molecular targets. This information is crucial for comparative analysis and for guiding future research and drug development efforts.

Table 1: Inhibitory Activity of N-Acyl Amino Acids on Glycine Transporter 2 (GlyT2)

CompoundIC50Maximum Inhibition (%)Reference
N-Arachidonyl glycine (NAGly)~9 µM-[22]
N-Oleoyl glycine (NOGly)500 nM-[22]
Oleoyl l-carnitine340 nM-[22]
Palmitoyl l-carnitine600 nM-[22]
N-arachidonyl L-alanine9 µM-[22]
N-arachidonyl GABA12 µM-[22]
Oleoyl l-Phe analogue214 nM-[21]
Oleoyl l-Trp analogue54.6 nM-[21]
Oleoyl l-His analogue130 nM-[21]
Oleoyl l-Arg analogue47.9 nM-[21]
Oleoyl l-Lys analogue25.5 nM91%[21][22]

Table 2: Quantification of N-Acylglycines in Biological Samples

Analytical MethodMatrixLinearity RangeLLOQReference
UPLC-MS/MSDried Blood Spots0.005 - 25.0 µM-[25]
LC-MS/MSUrine, Plasma0.1 - 100 µM0.1 µM[26]
UPLC-MS/MSUrine--[27]

Experimental Protocols

Accurate quantification and functional characterization of N-acylglycines are paramount for advancing our understanding of their roles in health and disease. The following section outlines the core methodologies employed in N-acylglycine research.

Quantification of N-Acylglycines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of N-acylglycines in complex biological matrices such as plasma, urine, and dried blood spots.[25][26][28][29][30]

Sample Preparation (Plasma):

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-2,2-d2).[26]

  • Vortex vigorously for 30 seconds to precipitate proteins.[26]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[26]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[26]

Sample Preparation (Urine):

  • Centrifuge urine at 4,000 x g for 5 minutes.[26]

  • Combine 50 µL of the supernatant with 450 µL of an internal standard working solution (e.g., in 50% methanol/water).[26]

  • Vortex for 10 seconds and transfer to an autosampler vial.[26]

Chromatography and Mass Spectrometry:

  • Chromatography: Typically performed using a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[26] Quantification is based on the peak area ratio of the analyte to the internal standard.[26]

Figure 3: Workflow for N-Acylglycine Quantification by LC-MS/MS Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Figure 3: Workflow for N-Acylglycine Quantification
Cell-Based Signaling Assays

Calcium Mobilization Assay:

  • Culture cells expressing the GPCR of interest (e.g., GPR55) in a suitable plate format.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Establish a baseline fluorescence reading.

  • Add the N-acylglycine of interest at various concentrations.

  • Monitor the change in fluorescence, which corresponds to changes in intracellular calcium concentration.[15]

MAPK (ERK1/2) Phosphorylation Assay (In-Cell Western):

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Treat cells with the N-acylglycine for a specified time.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against total ERK1/2 and phosphorylated ERK1/2.

  • Incubate with species-specific secondary antibodies conjugated to different fluorophores.

  • Quantify the fluorescence intensity for both total and phosphorylated protein to determine the extent of MAPK activation.[13]

Conclusion and Future Directions

The N-acylglycine family of signaling lipids represents a promising area of research with significant implications for drug development. Their diverse biological activities, mediated through a range of molecular targets, underscore their importance in maintaining physiological homeostasis. Future research should focus on further elucidating the nuances of their signaling pathways, identifying novel receptor interactions, and exploring their therapeutic potential in a broader range of disease models. The development of more specific pharmacological tools will be instrumental in dissecting the precise roles of individual N-acylglycines and harnessing their therapeutic promise.

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental physical and chemical properties of deuterated compounds, with a particular focus on their application in pharmaceutical sciences and drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), imparts subtle yet significant changes to a molecule's behavior, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.

Fundamental Physicochemical Properties

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces a significant mass change, which in turn influences various molecular properties. While the electronic effects are negligible as deuterium and protium have the same electron configuration, the difference in mass leads to a lower vibrational frequency and a shorter, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Table 1: Comparison of Physical Properties of Protiated and Deuterated Bonds

PropertyC-H BondC-D Bond% Change
Bond Length (Å)~1.09~1.085-0.5%
Bond Strength (kcal/mol)~99~100.5+1.5%
Vibrational Frequency (cm⁻¹)~2900-3000~2100-2200-25-30%
Molar Volume (cm³/mol)Compound DependentSlightly SmallerVariable

Data compiled from multiple sources.

These fundamental differences in bond properties give rise to observable changes in the macroscopic physical characteristics of deuterated compounds.

Table 2: Physical Properties of Selected Deuterated Compounds vs. Their Protiated Analogs

CompoundPropertyProtiated ValueDeuterated Value
Water (H₂O / D₂O)Boiling Point (°C)100.00101.42
Melting Point (°C)0.003.82
Density at 20°C (g/mL)0.9981.105
Benzene (C₆H₆ / C₆D₆)Boiling Point (°C)80.179.1
Melting Point (°C)5.56.8
Chloroform (CHCl₃ / CDCl₃)Boiling Point (°C)61.260.9
Refractive Index (n_D)1.44591.4445

Note: These values are illustrative and can vary slightly with experimental conditions.

The Kinetic Isotope Effect (KIE)

One of the most significant consequences of deuteration in a chemical context is the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For C-H bond cleavage, the reaction rate is often slower for the deuterated compound because the C-D bond has a higher dissociation energy.

The magnitude of the primary KIE can be expressed as the ratio of the rate constants for the protiated (kH) and deuterated (kD) compounds:

KIE = kH / kD

A KIE significantly greater than 1 indicates that C-H bond breaking is the rate-determining step of the reaction.

KIE cluster_0 Reaction Coordinate Diagram cluster_1 Energy Profile Reactants Reactants Transition_State_H Transition State (C-H) Reactants->Transition_State_H Ea (C-H) Transition_State_D Transition State (C-D) Reactants->Transition_State_D Ea (C-D) Products Products Transition_State_H->Products Transition_State_D->Products Energy_H Activation Energy (C-H) Energy_D Activation Energy (C-D) is higher Rate kH > kD

Caption: Energy profile illustrating the higher activation energy for C-D bond cleavage.

Impact on Drug Metabolism and Pharmacokinetics

In drug development, the KIE is strategically employed to enhance a drug's metabolic profile. Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond. By selectively replacing a metabolically labile hydrogen with deuterium, the rate of metabolism at that specific site can be significantly reduced. This concept is known as "metabolic switching."

Metabolic_Switching cluster_0 Protiated Drug Metabolism cluster_1 Deuterated Drug Metabolism cluster_2 Pharmacokinetic Outcome Drug_H Drug-H Metabolite_H Metabolite A (Active/Inactive) Drug_H->Metabolite_H CYP450 Metabolism (Fast, kH) Drug_D Drug-D Metabolite_D Metabolite A (Reduced Formation) Drug_D->Metabolite_D CYP450 Metabolism (Slow, kD, due to KIE) PK_Outcome Increased Half-Life Reduced Toxic Metabolites Improved Efficacy

Caption: Deuteration can slow metabolism, altering a drug's pharmacokinetic profile.

This reduction in the rate of metabolism can lead to several desirable outcomes:

  • Increased Half-Life: The drug remains in the body for a longer period.

  • Increased Exposure: The overall concentration of the drug in the plasma (AUC) is higher.

  • Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, its reduced formation can improve the drug's safety profile.

  • Improved Therapeutic Efficacy: A more stable and prolonged drug concentration can lead to better treatment outcomes.

Experimental Protocols

4.1. Determination of the Kinetic Isotope Effect

Objective: To quantify the difference in the rate of a reaction (e.g., metabolism by microsomes) between a protiated and a deuterated compound.

Methodology:

  • Incubation: Incubate the protiated and deuterated compounds separately with a source of metabolic enzymes (e.g., human liver microsomes) and necessary cofactors (e.g., NADPH).

  • Time Points: Aliquots are taken from the incubation mixture at various time points.

  • Quenching: The reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound (and optionally, the formed metabolite) is quantified using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the concentration versus time. The slope of this line corresponds to the rate constant (k).

  • KIE Calculation: The KIE is calculated as the ratio of the rate constants (kH / kD).

KIE_Workflow Start Start: Protiated (H) and Deuterated (D) Compounds Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Sampling Collect Samples at Multiple Time Points Incubation->Sampling Quench Quench Reaction (e.g., with Acetonitrile) Sampling->Quench LCMS Analyze by LC-MS Quench->LCMS Data_Analysis Plot ln[Compound] vs. Time Determine Rate Constants (kH, kD) LCMS->Data_Analysis Calculate_KIE Calculate KIE = kH / kD Data_Analysis->Calculate_KIE

Caption: A typical experimental workflow for determining the Kinetic Isotope Effect.

4.2. Metabolic Stability Assay

Objective: To assess the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Preparation: Prepare a solution of the test compound (protiated or deuterated) and a positive control (a compound with known metabolic instability).

  • Incubation: Add the compound to a suspension of liver microsomes that has been pre-warmed. Initiate the reaction by adding the cofactor NADPH.

  • Time Course: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction in each aliquot by adding a quenching solution.

  • Quantification: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Half-Life Calculation: The in vitro half-life (t₁/₂) is calculated from the rate of disappearance of the compound.

Other Physicochemical Considerations

  • pKa: Deuteration can have a small but measurable effect on the acidity or basicity of a compound. The pKa of a deuterated acid is typically slightly higher (less acidic) than its protiated counterpart.

  • Lipophilicity: While the electronic properties are unchanged, the subtle changes in bond length and vibrational energy can lead to minor alterations in a molecule's polarity and, consequently, its lipophilicity (logP). These changes are generally small but can be relevant in drug design.

  • Chromatographic Separation: The difference in physicochemical properties between deuterated and protiated compounds is often sufficient to allow for their separation using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The Pivotal Role of N-Acylglycines in Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules that are increasingly recognized for their diverse and critical roles in a multitude of physiological and pathological processes. Structurally characterized by a fatty acid linked to a glycine (B1666218) molecule via an amide bond, these compounds are implicated in cellular signaling, energy homeostasis, inflammation, pain perception, and various metabolic and neurological disorders. This technical guide provides a comprehensive overview of the current understanding of N-acylglycines, detailing their biosynthesis and metabolism, signaling pathways, and analytical quantification. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating molecules.

Introduction to N-Acylglycines

N-acylglycines belong to the broader family of N-acyl amino acids (NAAs), which are structurally related to the well-known endocannabinoids.[1][2] While present at low levels in healthy individuals, their concentrations can be significantly altered in various disease states, making them valuable biomarkers and potential therapeutic targets.[3] The diversity of the fatty acid chain attached to the glycine moiety gives rise to a wide array of NAGs, each with potentially unique biological activities.[4] Among the most studied are N-arachidonoylglycine (NAraGly), N-oleoylglycine (NOleGly), and N-palmitoylglycine (NPalGly).[2][5]

Biosynthesis and Metabolism of N-Acylglycines

The cellular levels of N-acylglycines are tightly controlled by a delicate balance between their synthesis and degradation. Several enzymatic pathways have been identified to be involved in their metabolism.

Biosynthesis

Two primary pathways for the biosynthesis of N-acylglycines have been described:

  • Direct Condensation: This pathway involves the direct conjugation of a fatty acid (or its coenzyme A derivative) with glycine.[1] This reaction is catalyzed by several enzymes, including:

    • Glycine N-acyltransferase (GLYAT) and its like-enzymes (GLYATL2, GLYATL3): These enzymes mediate the formation of amide bonds between acyl-CoAs and glycine.[1][6][7] GLYAT is particularly effective in conjugating short-chain acyl-CoAs, while GLYATL enzymes are implicated in the formation of long-chain N-acylglycines.[7][8]

    • Cytochrome c: This mitochondrial enzyme can catalyze the formation of N-acylglycines from the corresponding acyl-CoA and glycine.[1][9]

    • Peptidase M20 domain containing 1 (PM20D1): This secreted enzyme can catalyze both the synthesis and hydrolysis of N-acyl amino acids from free fatty acids and amino acids.[10][11][12]

  • Oxidative Metabolism of N-Acylethanolamines: N-arachidonoylglycine can be formed through the sequential oxidation of N-arachidonoylethanolamine (anandamide), catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[1][2][9]

cluster_biosynthesis N-Acylglycine Biosynthesis Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Amino Acid (Glycine) Amino Acid (Glycine) N-Acylglycine N-Acylglycine Amino Acid (Glycine)->N-Acylglycine Acyl-CoA->N-Acylglycine GLYAT/GLYATL Cytochrome c PM20D1 N-Acylethanolamine N-Acylethanolamine N-Acylethanolamine->N-Acylglycine Alcohol Dehydrogenase Aldehyde Dehydrogenase

Biosynthesis pathways of N-acylglycines.
Degradation

The primary mechanism for the degradation of N-acylglycines is hydrolysis back to a fatty acid and glycine.

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is a key player in the degradation of various fatty acid amides, including N-acylglycines.[2][11]

  • Peptidase M20 domain containing 1 (PM20D1): As a bidirectional enzyme, PM20D1 also catalyzes the hydrolysis of N-acyl amino acids.[11][12]

Additionally, N-acylglycines can be further metabolized. For instance, peptidylglycine α-amidating monooxygenase (PAM) can catalyze the oxidative cleavage of N-fatty acylglycines to primary fatty acid amides.[2][7]

cluster_degradation N-Acylglycine Degradation & Metabolism N-Acylglycine N-Acylglycine Fatty Acid Fatty Acid N-Acylglycine->Fatty Acid FAAH PM20D1 Glycine Glycine N-Acylglycine->Glycine FAAH PM20D1 Primary Fatty Acid Amide Primary Fatty Acid Amide N-Acylglycine->Primary Fatty Acid Amide PAM

Degradation and metabolism of N-acylglycines.

Physiological and Pathological Roles of N-Acylglycines

N-acylglycines have been implicated in a wide range of physiological processes and are increasingly recognized for their role in various pathological conditions.

Physiological Roles
  • Pain and Inflammation: N-arachidonoylglycine has demonstrated analgesic and anti-inflammatory properties.[2][13] It can reduce inflammatory pain and leukocyte migration.[13][14][15] N-linoleoylglycine also exhibits anti-inflammatory activity.[2]

  • Metabolic Regulation: N-acylglycines are involved in energy homeostasis.[1] The enzyme PM20D1, which regulates NAG levels, is linked to the control of metabolism.[11] Overexpression of PM20D1 in mice leads to increased energy expenditure and reduced adiposity.[11] N-oleoylglycine is a weak agonist for the peroxisome proliferator-activated receptor α (PPAR-α), a key regulator of lipid metabolism.[2] Acetylglycine has been associated with fat loss.[16]

  • Neuromodulation: N-oleoylglycine acts as an inhibitor of the glycine T2 transporter.[2] Certain synthetic N-acyl amino acids that selectively inhibit the glycine transporter 2 (GlyT2) have shown promise in producing analgesia in chronic pain models.[17]

  • Cardiovascular Regulation: N-arachidonoylglycine has been shown to have hypotensive and vasorelaxant effects.[2]

Pathological Conditions
  • Inborn Errors of Metabolism: Elevated levels of specific N-acylglycines in urine are important biomarkers for several inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[3][18][19][20]

  • Neurological Disorders: Alterations in N-acylglycine levels have been associated with neurological conditions. The gene encoding PM20D1 has been linked to Alzheimer's disease.[10]

  • Obesity and Metabolic Diseases: Dysregulation of N-acylglycine metabolism is observed in obesity.[8] Urinary excretion of acylglycines was found to be lower in individuals with obesity.[8]

Signaling Pathways of N-Acylglycines

N-acylglycines exert their biological effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.[1][4]

  • G Protein-Coupled Receptors (GPCRs):

    • GPR18: N-arachidonoylglycine is a ligand for the orphan receptor GPR18, and this interaction is thought to mediate its anti-inflammatory effects.[5][15]

    • GPR55 and GPR92: N-arachidonoylglycine also binds to GPR55 and GPR92.[5]

  • Ion Channels: N-arachidonoylglycine can inhibit T-type calcium channels.[2][5] N-palmitoylglycine may play a role in sensory neuronal signaling through its interaction with the transient receptor protein channel 5 (TRPC5).[2]

  • Transporters: As mentioned, N-oleoylglycine inhibits the glycine transporter 2 (GLYT2).[2][5]

cluster_signaling N-Acylglycine Signaling N-Acylglycine N-Acylglycine GPR18 GPR18 N-Acylglycine->GPR18 Binds GPR55 GPR55 N-Acylglycine->GPR55 Binds GPR92 GPR92 N-Acylglycine->GPR92 Binds T-type Ca2+ Channel T-type Ca2+ Channel N-Acylglycine->T-type Ca2+ Channel Inhibits TRPC5 TRPC5 N-Acylglycine->TRPC5 Binds (N-Palmitoylglycine) GLYT2 GLYT2 N-Acylglycine->GLYT2 Inhibits (N-Oleoylglycine) Cellular Response Cellular Response GPR18->Cellular Response Anti-inflammatory effects T-type Ca2+ Channel->Cellular Response Modulation of electrical signaling GLYT2->Cellular Response Analgesia

Signaling pathways of N-acylglycines.

Experimental Protocols

Accurate quantification of N-acylglycines in biological matrices is crucial for both research and clinical applications. The most prevalent techniques involve chromatography coupled with mass spectrometry.[18]

Quantification of N-Acylglycines by LC-MS/MS

This protocol outlines a general method for the quantification of a panel of N-acylglycines in urine and plasma.

5.1.1. Materials

  • N-acylglycine standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine)

  • Stable isotope-labeled internal standard (e.g., n-Octanoylglycine-2,2-d2)[3]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes

  • Autosampler vials

5.1.2. Sample Preparation

  • Urine:

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

    • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).[3]

    • Vortex for 10 seconds and transfer to an autosampler vial.[3]

  • Plasma:

    • Thaw plasma samples on ice and vortex for 10 seconds.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[3]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to an autosampler vial.[3]

5.1.3. LC-MS/MS Analysis

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[18]

  • Mass Spectrometry System: Tandem mass spectrometer.[18]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity.[3]

5.1.4. Data Analysis

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Data acquisition and processing are performed using the instrument's respective software.[3]

cluster_workflow LC-MS/MS Experimental Workflow for N-Acylglycine Analysis Sample_Collection Biological Sample (Urine or Plasma) Sample_Preparation Sample Preparation (Dilution or Protein Precipitation + Internal Standard) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (UPLC/HPLC) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Experimental workflow for N-acylglycine analysis.

Quantitative Data

The following tables summarize key quantitative data related to N-acylglycine analysis and their interactions with molecular targets.

Table 1: Performance of LC-MS/MS Method for N-Acylglycine Quantification [3]

ParameterValue
Linearity (r²)> 0.99
Concentration Range0.1 to 100 µM
Lower Limit of Quantification (LLOQ)0.1 µM

Table 2: Inhibitory Activity of N-Acyl Amino Acids on Glycine Transporter 2 (GlyT2) [17]

CompoundIC₅₀ (nM)
N-acyl-L-Phenylalanine analogue214
N-acyl-L-Tryptophan analogue54.6
N-acyl-L-Histidine analogue130
N-acyl-L-Arginine analogue47.9
N-acyl-L-Lysine analogue25.5

Conclusion

N-acylglycines are a diverse and functionally significant class of lipid signaling molecules. Their involvement in fundamental physiological processes such as pain, inflammation, and metabolism, coupled with their dysregulation in various diseases, underscores their importance as biomarkers and therapeutic targets.[1] Continued research into the intricate biology of N-acylglycines holds immense promise for the development of novel diagnostic and therapeutic strategies for a range of human disorders. This guide provides a solid foundation for professionals aiming to explore this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of N-Fatty Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-fatty acylglycines (NAGs) are a class of endogenous lipid signaling molecules, structurally characterized by a fatty acid linked to the amino acid glycine (B1666218) via an amide bond.[1] These molecules are increasingly recognized for their diverse physiological roles, including involvement in pain, inflammation, and metabolic regulation, making them attractive targets for novel therapeutic interventions.[1][2][3] This technical guide provides a comprehensive overview of the core biosynthetic and degradation pathways of NAGs, supported by quantitative data and detailed experimental methodologies to facilitate further research in this field.

Biosynthesis of N-Fatty Acylglycines

The biosynthesis of N-fatty acylglycines is a complex process involving multiple enzymatic pathways that can be broadly categorized into glycine-dependent and glycine-independent routes.[2][3] The predominant pathway can vary depending on the specific tissue and cellular context.[2]

Glycine-Dependent Pathway

The glycine-dependent pathway involves the direct conjugation of a fatty acid with glycine. This process is primarily mediated by glycine N-acyltransferase (GLYAT) and related enzymes.[2]

  • Fatty Acid Activation: The pathway initiates with the activation of a free fatty acid to its corresponding fatty acyl-CoA by an acyl-CoA synthetase. This is an ATP-dependent reaction.[2]

  • Glycine Conjugation: The fatty acyl-CoA is then conjugated with glycine in a reaction catalyzed by a glycine N-acyltransferase.[2] Several enzymes with this activity have been identified, including GLYATL2 and GLYATL3, which have specificity for medium to long-chain fatty acyl-CoAs.[4] For instance, human GLYATL2 has been shown to efficiently synthesize various N-acyl glycines, with a preference for oleoyl-CoA.[4] Similarly, GLYATL3 is responsible for the formation of long-chain N-acylglycines in mouse neuroblastoma cells.

  • Alternative Glycine Conjugation: In addition to GLYAT enzymes, cytochrome c has been reported to catalyze the H2O2-dependent formation of N-fatty acylglycines from a fatty acyl-CoA and glycine.[2][5]

Glycine-Independent Pathway

The glycine-independent pathway involves the metabolic conversion of N-fatty acylethanolamines (NAEs) to N-fatty acylglycines.[2]

  • Oxidation of N-Fatty Acylethanolamines: This pathway begins with the oxidation of an N-fatty acylethanolamine to an intermediate N-fatty acylglycinal. This reaction is catalyzed by an alcohol dehydrogenase in a NAD+-dependent manner.[2]

  • Formation of N-Fatty Acylglycine: The N-fatty acylglycinal is subsequently oxidized to the corresponding N-fatty acylglycine by an aldehyde dehydrogenase, also in a NAD+-dependent reaction.[2][5]

The existence of both pathways has been demonstrated in cultured human endometrial and C6 glioma cells, suggesting a potential for dual routes to maintain cellular levels of these signaling lipids.[2]

Biosynthesis_of_N_Fatty_Acylglycines cluster_glycine_dependent Glycine-Dependent Pathway cluster_glycine_independent Glycine-Independent Pathway Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase (ATP-dependent) N-Fatty Acylglycine_GD N-Fatty Acylglycine Fatty Acyl-CoA->N-Fatty Acylglycine_GD GLYATL2/3 Cytochrome c Glycine Glycine Glycine->N-Fatty Acylglycine_GD N-Fatty Acylethanolamine N-Fatty Acylethanolamine N-Fatty Acylglycinal N-Fatty Acylglycinal N-Fatty Acylethanolamine->N-Fatty Acylglycinal Alcohol Dehydrogenase (NAD+) N-Fatty Acylglycine_GI N-Fatty Acylglycine N-Fatty Acylglycinal->N-Fatty Acylglycine_GI Aldehyde Dehydrogenase (NAD+)

Biosynthesis pathways of N-fatty acylglycines.

Degradation of N-Fatty Acylglycines

The cellular levels of N-fatty acylglycines are also tightly controlled by several degradation pathways, primarily involving hydrolysis and oxidative cleavage.

Hydrolysis

The primary route for the degradation of N-fatty acylglycines is hydrolysis, which breaks the amide bond to release the constituent fatty acid and glycine.[2][3]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme responsible for the hydrolysis of a wide range of fatty acid amides, including N-fatty acylglycines.[2][3]

  • Peptidase M20 Domain Containing 1 (PM20D1): PM20D1 is a bidirectional enzyme that can both synthesize and hydrolyze N-acyl amino acids.[6][7] In its degradative capacity, it acts as an N-acyl amino acid hydrolase.[6]

Oxidative Cleavage

An alternative degradation pathway involves the oxidative cleavage of N-fatty acylglycines to produce primary fatty acid amides (PFAMs).

  • Peptidylglycine α-Amidating Monooxygenase (PAM): PAM catalyzes the oxidative cleavage of N-fatty acylglycines to yield the corresponding PFAM and glyoxylate.[2][8] This reaction suggests that N-fatty acylglycines can serve as metabolic precursors for PFAMs.[2][8]

Degradation_of_N_Fatty_Acylglycines cluster_hydrolysis Hydrolysis cluster_oxidative_cleavage Oxidative Cleavage N-Fatty Acylglycine N-Fatty Acylglycine Fatty Acid_H Fatty Acid N-Fatty Acylglycine->Fatty Acid_H FAAH PM20D1 Glycine_H Glycine N-Fatty Acylglycine->Glycine_H FAAH PM20D1 Primary Fatty Acid Amide Primary Fatty Acid Amide N-Fatty Acylglycine->Primary Fatty Acid Amide PAM Glyoxylate Glyoxylate N-Fatty Acylglycine->Glyoxylate PAM

Degradation pathways of N-fatty acylglycines.

Quantitative Data

The cellular concentrations and enzymatic activities related to N-fatty acylglycine metabolism are crucial for understanding their physiological significance.

ParameterValueSpecies/Cell LineReference
Cellular Concentration
N-Oleoylglycine60 ± 40 µMMouse Neuroblastoma (N18TG2)[3]
N-Palmitoylglycine12 ± 2 µMMouse Neuroblastoma (N18TG2)[3]
N-Arachidonoylglycine~100 nMRat Spinal Cord[3]
Enzyme Kinetics
PM20D1 (Hydrolysis of C20:4-Gly)0.6 nmol/min/mgRecombinant[9]
FAAH (Hydrolysis of Anandamide)0.5 nmol/min/mgRecombinant[9]
FAAH (Hydrolysis of C20:4-Gly)0.02 nmol/min/mgRecombinant[9]
FAAH (Apparent Km for Anandamide)2.0 ± 0.2 µMHuman Brain[10]
FAAH (Vmax for Anandamide)800 ± 75 pmol/min/mg proteinHuman Brain[10]

Experimental Protocols

Quantification of N-Fatty Acylglycines by LC-MS/MS

This protocol outlines the general steps for the extraction and analysis of N-fatty acylglycines from biological tissues.

Materials:

  • Tissue sample (e.g., brain, liver)

  • Liquid nitrogen

  • Homogenizer

  • Chloroform, Methanol, Water (LC-MS grade)

  • Internal standards (deuterated N-fatty acylglycines)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Flash-freeze the tissue sample in liquid nitrogen and pulverize it into a fine powder.[11] Homogenize the powdered tissue in a chloroform:methanol (2:1, v/v) solution.[11]

  • Lipid Extraction: Add water to the homogenate to induce phase separation.[1] Vortex the mixture and centrifuge to separate the organic and aqueous layers.[1]

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.[11]

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol).[11]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column. Detection and quantification are performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each N-fatty acylglycine and the internal standards.[12]

LCMS_Workflow Tissue Sample Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Tissue Sample->Homogenization Phase Separation Phase Separation (Addition of Water) Homogenization->Phase Separation Centrifugation Centrifugation Phase Separation->Centrifugation Collect Organic Layer Collect Organic Layer Centrifugation->Collect Organic Layer Drying Drying (Nitrogen Evaporation) Collect Organic Layer->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

LC-MS/MS workflow for N-fatty acylglycine analysis.

siRNA-Mediated Knockdown of Gene Expression

This protocol provides a general framework for reducing the expression of enzymes involved in N-fatty acylglycine metabolism in cell culture.

Materials:

  • Mammalian cell line (e.g., N18TG2, 3T3-L1)

  • Cell culture medium and supplements

  • siRNA targeting the gene of interest (e.g., GLYATL3) and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine® RNAiMAX)

  • Opti-MEM® I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate so that they reach 60-80% confluency at the time of transfection.[13][14]

  • Preparation of siRNA-Lipid Complexes:

    • For each well, dilute the siRNA in Opti-MEM® medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM® medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.[15]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.[13]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the target gene and the assay being performed.

  • Analysis of Knockdown Efficiency: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) or protein level (by Western blot).

In Vitro Enzyme Activity Assay

This protocol describes a general method for measuring the activity of enzymes such as PM20D1 or FAAH.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)

  • Assay buffer specific to the enzyme

  • Substrate (e.g., N-Oleoyl-Glycine for PM20D1, a fluorogenic substrate for FAAH)[6][7]

  • Detection reagents (e.g., colorimetric or fluorometric probe)

  • 96-well microplate

  • Plate reader

Procedure:

  • Sample Preparation: Prepare the enzyme sample (e.g., dilute recombinant enzyme, prepare cell lysates or tissue homogenates) in the appropriate assay buffer.[7]

  • Reaction Setup: In a 96-well plate, add the enzyme sample to each well.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well. For background control wells, a specific inhibitor can be added.[7]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).[7]

  • Measurement: Measure the product formation over time using a plate reader. For colorimetric assays, measure the absorbance at the appropriate wavelength. For fluorometric assays, measure the fluorescence at the specific excitation and emission wavelengths.[7] The activity is typically measured in the linear range of the reaction.[7]

  • Calculation: Calculate the enzyme activity based on a standard curve generated with a known amount of the product. The activity is usually expressed as units per milligram of protein (U/mg).[6]

Conclusion

The biosynthesis and degradation of N-fatty acylglycines are regulated by a network of enzymes that maintain the cellular balance of these important signaling lipids. Understanding these pathways is critical for elucidating the physiological and pathological roles of NAGs and for the development of novel therapeutic strategies targeting this class of molecules. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolism and function of N-fatty acylglycines in greater detail.

References

N-Undecanoylglycine: A Minor Metabolite of Fatty Acids with Emerging Significance in Cellular Signaling and Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Undecanoylglycine is an N-acylglycine, a class of molecules at the intersection of fatty acid and amino acid metabolism. Traditionally considered a minor metabolite, recent research has illuminated its potential role as a biomarker for certain inborn errors of metabolism and as a signaling molecule in host-pathogen interactions. This technical guide provides a comprehensive overview of N-Undecanoylglycine, detailing its biochemical context, its emerging biological functions, and methodologies for its study. The content is tailored for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and its translational applications.

Introduction to N-Undecanoylglycine

N-Undecanoylglycine is a conjugate of undecanoic acid (a medium-chain fatty acid) and the amino acid glycine (B1666218).[1] It belongs to the broader family of N-acyl amino acids, which are increasingly recognized for their diverse biological activities. Structurally, it consists of an eleven-carbon acyl chain linked to the nitrogen atom of glycine via an amide bond.

While present at low levels under normal physiological conditions, the concentration of N-Undecanoylglycine and other N-acylglycines can become significantly elevated in disorders of fatty acid β-oxidation.[2] This accumulation has positioned these molecules as potential biomarkers for the diagnosis and monitoring of these metabolic diseases. Furthermore, recent evidence has unveiled a specific signaling role for N-Undecanoylglycine in the innate immune response within the intestine.

Biosynthesis and Metabolism

The primary route for the synthesis of N-Undecanoylglycine is the enzymatic conjugation of undecanoyl-CoA to glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme.[2] The biosynthesis can be summarized as follows:

Undecanoyl-CoA + Glycine <-> N-Undecanoylglycine + Coenzyme A

Elevated levels of N-acylglycines, including N-Undecanoylglycine, are often observed in fatty acid oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In these conditions, the impaired breakdown of fatty acids leads to an accumulation of acyl-CoA intermediates, which are then shunted towards alternative metabolic pathways, including conjugation with glycine.

N-Undecanoylglycine as a Biomarker for Fatty Acid Oxidation Disorders

The analysis of urinary acylglycines is a valuable tool in the diagnosis of inborn errors of metabolism.[1][2] In conditions like MCAD deficiency, the accumulation of medium-chain acyl-CoAs leads to their increased conjugation with glycine and subsequent excretion in the urine. While specific quantitative data for N-Undecanoylglycine is not extensively reported in the literature, the general trend for acylglycines is a significant elevation in affected individuals compared to healthy controls. The table below presents reference ranges for other relevant urinary acylglycines to illustrate the expected diagnostic utility.

Table 1: Urinary Acylglycine Concentrations in Healthy Individuals and Patients with Fatty Acid Oxidation Disorders

AcylglycineHealthy Control Range (µmol/mmol creatinine)MCAD Deficiency Range (µmol/mmol creatinine)
n-Hexanoylglycine< 22 - >100
Suberylglycine< 35 - >200
3-Phenylpropionylglycine< 12 - >50

Note: The values presented are indicative and may vary between laboratories and patient populations. Specific data for N-Undecanoylglycine is limited in the current literature.

Signaling Role of N-Undecanoylglycine in Intestinal Immunity

Recent research has identified a novel signaling function for N-Undecanoylglycine in the gastrointestinal tract. It has been shown to act as a ligand for the vomeronasal receptor Vmn2r26, which is expressed on intestinal Tuft-2 cells.[3] This interaction initiates a signaling cascade that plays a role in antimicrobial immunity.

The binding of N-Undecanoylglycine to Vmn2r26 activates a G-protein-coupled receptor (GPCR) pathway involving phospholipase C gamma 2 (PLCγ2).[3] This leads to an increase in intracellular calcium (Ca2+) concentrations, which in turn stimulates the production of prostaglandin (B15479496) D2 (PGD2). PGD2 then acts on neighboring goblet cells to enhance mucus secretion, a key component of the intestinal barrier against pathogens.[3]

Vmn2r26_Signaling_Pathway cluster_extracellular Extracellular Space cluster_tuft_cell Intestinal Tuft-2 Cell cluster_goblet_cell Goblet Cell N_Undecanoylglycine N-Undecanoylglycine Vmn2r26 Vmn2r26 Receptor N_Undecanoylglycine->Vmn2r26 Binds GPCR G-Protein Coupled Receptor Signaling Vmn2r26->GPCR Activates PLCg2 PLCγ2 GPCR->PLCg2 Activates Ca2_increase ↑ Intracellular Ca2+ PLCg2->Ca2_increase Leads to PGD2_synthesis Prostaglandin D2 (PGD2) Synthesis Ca2_increase->PGD2_synthesis Stimulates PGD2 PGD2 PGD2_synthesis->PGD2 PGD2_receptor PGD2 Receptor PGD2->PGD2_receptor Binds Mucus_Secretion Enhanced Mucus Secretion PGD2_receptor->Mucus_Secretion Stimulates

Vmn2r26 Signaling Pathway

Experimental Protocols

Quantification of N-Acylglycines in Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of N-acylglycines, including N-Undecanoylglycine, in urine samples.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard solution (e.g., deuterated N-acylglycines).

  • Perform solid-phase extraction (SPE) to isolate the acylglycines.

  • Elute the acylglycines from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization agent (e.g., n-butanol and acetyl chloride) to convert the carboxylic acid group to a butyl ester.

  • Incubate at an elevated temperature (e.g., 65°C) for a specified time.

  • Evaporate the derivatization reagents to dryness.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.
    • Employ a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile (B52724) with formic acid (B).

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each N-acylglycine and its internal standard.

4. Quantification:

  • Generate a calibration curve using known concentrations of analytical standards.

  • Calculate the concentration of each N-acylglycine in the urine sample based on the peak area ratio of the analyte to its internal standard and the calibration curve.

Experimental_Workflow start Urine Sample Collection internal_standard Addition of Internal Standard (e.g., Deuterated N-Acylglycines) start->internal_standard spe Solid-Phase Extraction (SPE) internal_standard->spe elution Elution of Acylglycines spe->elution evaporation1 Evaporation to Dryness elution->evaporation1 derivatization Derivatization (e.g., Butanolic HCl) evaporation1->derivatization evaporation2 Evaporation to Dryness derivatization->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution lcms LC-MS/MS Analysis (C18 column, ESI+, MRM) reconstitution->lcms quantification Quantification using Calibration Curve lcms->quantification

N-Acylglycine Quantification Workflow
Glycine N-Acyltransferase (GLYAT) Activity Assay

This radiochemical assay measures the activity of GLYAT by quantifying the formation of a radiolabeled N-acylglycine product.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Add the acyl-CoA substrate (e.g., undecanoyl-CoA).

  • Add radiolabeled glycine (e.g., [1-¹⁴C]glycine).

  • Add the enzyme source (e.g., mitochondrial extract or purified GLYAT).

2. Enzyme Reaction:

  • Initiate the reaction by adding the enzyme source to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

3. Product Separation:

  • Separate the radiolabeled N-acylglycine product from the unreacted radiolabeled glycine substrate. This can be achieved by solvent extraction (e.g., with ethyl acetate) or by chromatography (e.g., thin-layer chromatography or HPLC).

4. Quantification of Radioactivity:

  • Measure the radioactivity of the isolated product using a scintillation counter.

5. Calculation of Enzyme Activity:

  • Calculate the amount of product formed based on the specific activity of the radiolabeled glycine.

  • Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

Conclusion and Future Directions

N-Undecanoylglycine, once considered a minor product of fatty acid metabolism, is emerging as a molecule of significant interest. Its role as a potential biomarker for fatty acid oxidation disorders warrants further investigation, particularly the establishment of specific concentration ranges in various biological fluids. The discovery of its signaling function in the intestine opens up new avenues for research into host-microbe interactions and the development of novel therapeutics for inflammatory bowel diseases and other gastrointestinal disorders. The methodologies outlined in this guide provide a foundation for researchers to further explore the biology of N-Undecanoylglycine and other N-acyl amino acids, paving the way for a deeper understanding of their roles in health and disease.

References

Methodological & Application

Application Notes and Protocols for N-Undecanoylglycine-d2 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of fatty acids with glycine (B1666218).[1] These molecules are gaining increasing interest as biomarkers for various inborn errors of metabolism, particularly fatty acid oxidation disorders.[1] Accurate and precise quantification of specific N-acylglycines, such as N-undecanoylglycine, in biological matrices is crucial for clinical research and diagnostic development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity.[1]

The use of a stable isotope-labeled internal standard is essential for robust and reliable quantification in LC-MS/MS, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[1] N-Undecanoylglycine-d2, a deuterated analog of N-undecanoylglycine, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference due to the deuterium (B1214612) labels allows for its distinct detection by the mass spectrometer, enabling accurate quantification of the target analyte.

These application notes provide a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of N-undecanoylglycine in human plasma and urine by LC-MS/MS.

Signaling Pathway: N-Acylglycine Metabolism

N-acylglycines are primarily formed in the mitochondria through the glycine conjugation pathway. This pathway is a crucial detoxification route for the elimination of excess or xenobiotic acyl-CoA esters. The formation of N-acylglycines is a two-step enzymatic process. First, fatty acids are activated to their corresponding acyl-CoA esters by acyl-CoA synthetases. Subsequently, glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from acyl-CoA to glycine, forming the N-acylglycine and releasing coenzyme A.

N_Acylglycine_Metabolism cluster_glycine_conjugation Glycine Conjugation Fatty_Acid Fatty Acid (e.g., Undecanoic Acid) Acyl_CoA Acyl-CoA (e.g., Undecanoyl-CoA) Fatty_Acid->Acyl_CoA ATP -> AMP + PPi Coenzyme A N_Acylglycine N-Acylglycine (e.g., N-Undecanoylglycine) Acyl_CoA->N_Acylglycine Coenzyme A Glycine Glycine Glycine->N_Acylglycine Excretion Urinary Excretion N_Acylglycine->Excretion

Caption: Metabolic pathway of N-acylglycine formation.

Experimental Workflow

The general workflow for the quantification of N-undecanoylglycine using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing. A protein precipitation step is employed for plasma samples to remove proteins and other macromolecules, while a simple dilution is sufficient for urine samples.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data_processing 3. Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (for Plasma) Add_IS->Protein_Precipitation Dilution Dilution (for Urine) Add_IS->Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow.

Detailed Experimental Protocols

Materials and Reagents
  • N-Undecanoylglycine (Analyte)

  • This compound (Internal Standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid

  • Human plasma (K2EDTA)

  • Human urine

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Undecanoylglycine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Undecanoylglycine by serial dilution of the stock solution with 50% methanol/water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol/water for urine samples and in acetonitrile for plasma samples.

Sample Preparation

Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are representative LC-MS/MS parameters. Optimal conditions may vary depending on the instrument and should be determined by the user.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 2 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The exact MRM transitions (precursor ion -> product ion) and collision energies should be optimized for the specific instrument used. The precursor ions will be the [M+H]+ adducts.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
N-Undecanoylglycinem/z 244.2To be determinedTo be determined
This compoundm/z 246.2To be determinedTo be determined
Note: The product ions and collision energies need to be determined empirically by infusing the individual compounds into the mass spectrometer.

Data Presentation and Method Performance

Quantification is based on the peak area ratio of the analyte (N-Undecanoylglycine) to the internal standard (this compound). Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting. The following table provides representative performance characteristics for a typical LC-MS/MS method for the quantification of N-acylglycines.

Representative Method Validation Data
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Compensated by the internal standard

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N-undecanoylglycine in biological matrices by LC-MS/MS. The detailed protocols and representative performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for the study of N-acylglycines. The high accuracy and precision achievable with this method make it well-suited for applications in clinical research and for monitoring metabolic pathways in pharmaceutical development.

References

Application Notes and Protocols for the Quantification of N-Undecanoylglycine in Plasma using N-Undecanoylglycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glycines are a class of endogenous lipid metabolites that play roles in various physiological and pathological processes. N-Undecanoylglycine, a specific N-acyl glycine (B1666218), is increasingly being studied for its potential as a biomarker in metabolic disorders. Accurate and precise quantification of N-Undecanoylglycine in biological matrices such as plasma is crucial for understanding its biological significance. This document provides a detailed protocol for the quantitative analysis of N-Undecanoylglycine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Undecanoylglycine-d2 as a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of N-Undecanoylglycine in Plasma by LC-MS/MS

This protocol outlines a representative method for the extraction and quantification of N-Undecanoylglycine from plasma samples.

Materials and Reagents
  • Human plasma (or other relevant species)

  • N-Undecanoylglycine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Undecanoylglycine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the N-Undecanoylglycine stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or calibration curve standard.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of methanol should be added).

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
LC SystemUHPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Gas FlowOptimized for the specific instrument
Dwell Time100 ms
MRM TransitionsSee Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Undecanoylglycine244.276.1Optimized
This compound246.278.1Optimized

Note: The precursor ion corresponds to the [M+H]+ adduct. The product ions should be confirmed by infusion of the analytical standards. Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantitative Data Summary

The concentration of N-Undecanoylglycine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The following tables summarize the expected performance characteristics of a validated method.

Table 4: Method Validation Parameters (Representative Data)

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²)≥ 0.990.995
Lower Limit of Quantification (LLOQ)S/N > 10, Accuracy ± 20%, Precision < 20%1 ng/mL
Accuracy (% Bias)Within ± 15% (± 20% for LLOQ)-5.2% to 8.5%
Precision (% CV)≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery (%)Consistent and reproducible85% to 105%
Matrix Effect (%)Within acceptable limits (e.g., 85-115%)92% to 108%

Visualizations: Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add this compound (Internal Standard) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the extraction of N-Undecanoylglycine from plasma.

Biosynthesis of N-Acyl Glycines

N-acyl glycines are synthesized through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-CoA with glycine.

biosynthesis_pathway fatty_acid Undecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase undecanoyl_coa Undecanoyl-CoA acyl_coa_synthetase->undecanoyl_coa glyat Glycine N-Acyltransferase (GLYAT) undecanoyl_coa->glyat glycine Glycine glycine->glyat n_undecanoylglycine N-Undecanoylglycine glyat->n_undecanoylglycine signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular n_undecanoylglycine N-Undecanoylglycine gpr18 GPR18 (Potential Receptor) n_undecanoylglycine->gpr18 ppar PPAR-α (Potential Receptor) n_undecanoylglycine->ppar (intracellular transport) g_protein Gαi/o gpr18->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp rxr RXR ppar->rxr ppre PPRE rxr->ppre gene_expression Gene Expression (Lipid Metabolism) ppre->gene_expression

Application of N-Undecanoylglycine-d2 in Targeted Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules implicated in various physiological processes. The accurate quantification of these metabolites is crucial for understanding their role in health and disease. Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for this purpose. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response. N-Undecanoylglycine-d2, a deuterated analog of N-Undecanoylglycine, serves as an ideal internal standard for the targeted quantification of its endogenous, non-labeled counterpart. This document provides detailed application notes and experimental protocols for the use of this compound in targeted metabolomics studies.

Principle of Application

In targeted metabolomics, this compound is spiked into biological samples at a known concentration at the beginning of the sample preparation process. Due to its structural similarity to the endogenous N-Undecanoylglycine, the deuterated standard exhibits nearly identical chemical and physical properties during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any analyte loss or signal variation during the analytical process will be mirrored by the internal standard.

Quantitative Data Summary

While specific quantitative data for N-Undecanoylglycine is not extensively available in the literature, the following tables provide representative data for the validation of analytical methods for other N-acyl glycines. These values can be considered as target parameters for the validation of an analytical method for N-Undecanoylglycine.

Table 1: Representative Method Validation Parameters for N-Acyl Glycine Analysis using LC-MS/MS

ParameterTypical ValueReference
Linearity (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)0.005 - 0.1 µM[1][2]
Inter-day Precision (CV%)< 15%[2]
Intra-day Precision (CV%)< 10%[2]
Accuracy (% Bias)± 15%[2]
Recovery85 - 115%[2]
Matrix EffectMinimal (2-10% ion suppression)[2]

Table 2: Representative MRM Transitions for N-Acyl Glycines

Note: The specific precursor and product ions for N-Undecanoylglycine and this compound need to be determined empirically by direct infusion of the compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Hexanoylglycine (HG)174.176.115
N-Octanoylglycine (OG)202.176.115
Suberylglycine (SG)232.176.118
Tiglylglycine (TG)158.176.112
N-Propionylglycine (PG)132.176.112

Experimental Protocols

Protocol 1: Quantification of N-Undecanoylglycine in Human Plasma

This protocol describes a method for the extraction and quantification of N-Undecanoylglycine from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA tubes)

  • N-Undecanoylglycine

  • This compound

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of N-Undecanoylglycine and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 1 µg/mL in methanol.

    • Prepare a series of calibration standards by spiking appropriate amounts of the N-Undecanoylglycine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 1-1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or calibration standard.

    • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial with an insert for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient:

        • 0-1 min: 5% B

        • 1-8 min: 5% to 95% B

        • 8-10 min: 95% B

        • 10-10.1 min: 95% to 5% B

        • 10.1-12 min: 5% B

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: To be determined empirically for N-Undecanoylglycine and this compound.

      • Source Temperature: 500°C

      • IonSpray Voltage: 5500 V

Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of N-Undecanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G N-Acyl Glycine Biosynthesis and Degradation Pathway FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylGlycine N-Acyl Glycine (e.g., N-Undecanoylglycine) AcylCoA->NAcylGlycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->NAcylGlycine DegradationProducts Fatty Acid + Glycine NAcylGlycine->DegradationProducts Fatty Acid Amide Hydrolase (FAAH)

Caption: Biosynthesis and degradation pathway of N-acyl glycines.

G Experimental Workflow for Targeted Metabolomics of N-Undecanoylglycine Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation (Cold Methanol) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation to Dryness Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for the quantification of N-Undecanoylglycine.

References

Application Notes and Protocols for N-Undecanoylglycine-d2 in Fatty Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Undecanoylglycine-d2 is a stable isotope-labeled form of N-undecanoylglycine, an endogenous N-acyl amino acid. N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. The deuterated analog, this compound, serves as a powerful tool in metabolomics and fatty acid metabolism research. Its primary application is as a tracer to investigate the uptake, transport, and metabolic fate of fatty acids in in vitro and in vivo models. By tracking the incorporation of the deuterium-labeled undecanoyl moiety into various lipid species, researchers can elucidate the dynamics of fatty acid metabolism, including rates of synthesis, turnover, and flux within cellular systems. This document provides detailed application notes and experimental protocols for the use of this compound in fatty acid metabolism research.

Applications

This compound is a versatile tool for a range of applications in fatty acid metabolism research, including:

  • Metabolic Tracing Studies: To track the incorporation and transformation of the undecanoyl group into more complex lipids such as phospholipids (B1166683) and triglycerides. This allows for the qualitative and quantitative assessment of fatty acid metabolic pathways.

  • Fatty Acid Uptake and Transport Assays: To measure the rate of fatty acid uptake by cells and to study the proteins and mechanisms involved in fatty acid transport across cellular membranes.

  • Internal Standard for Mass Spectrometry: Due to its similar chemical and physical properties to endogenous N-undecanoylglycine, the d2-labeled version is an ideal internal standard for accurate quantification of the unlabeled analyte in biological samples using mass spectrometry.

Data Presentation

Quantitative data from metabolic tracing experiments using this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for summarizing typical results.

Table 1: LC-MS/MS Method Validation Parameters for N-Acylglycine Quantification

ParameterValue
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 10%
Accuracy (% Recovery)85-115%

Table 2: Quantification of this compound Incorporation into Cellular Lipids

Cell LineTreatmentTime Point (hours)This compound in Phospholipids (pmol/mg protein)This compound in Triglycerides (pmol/mg protein)
HepG2Control24Below LLOQBelow LLOQ
HepG210 µM this compound615.2 ± 2.125.8 ± 3.4
HepG210 µM this compound1228.9 ± 3.548.1 ± 5.2
HepG210 µM this compound2445.3 ± 4.872.5 ± 6.9
3T3-L1 AdipocytesControl24Below LLOQBelow LLOQ
3T3-L1 Adipocytes10 µM this compound622.7 ± 2.998.6 ± 10.1
3T3-L1 Adipocytes10 µM this compound1241.5 ± 4.1185.4 ± 15.7
3T3-L1 Adipocytes10 µM this compound2468.2 ± 5.9312.8 ± 25.3

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing of this compound in Cultured Cells

This protocol describes a general procedure for tracing the metabolic fate of this compound in adherent cell cultures.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, ice-cold

  • Water, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Formic acid, LC-MS grade

  • 6-well cell culture plates

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture:

    • Seed cells in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment.

    • Culture cells in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing serum-free medium with this compound to the desired final concentration (e.g., 10 µM). The use of dialyzed FBS is recommended to reduce the background of endogenous fatty acids.

  • Metabolic Labeling:

    • When cells reach the desired confluency, aspirate the growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for your LC-MS/MS method (e.g., 100 µL of 50:50 acetonitrile:water).

    • Analyze the samples using a validated LC-MS/MS method for the detection and quantification of this compound and its potential metabolites.

Protocol 2: Sample Preparation for Quantification of N-Acylglycines from Plasma

This protocol is adapted from a method for the quantification of a panel of N-acylglycines and can be used to measure the levels of this compound in plasma after in vivo administration.[1]

Materials:

  • Plasma samples

  • N-Octanoylglycine-d2 (or other suitable deuterated N-acylglycine as internal standard)

  • Acetonitrile, LC-MS grade, ice-cold

  • Microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., n-Octanoylglycine-d2).[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Visualization of Pathways

Biosynthesis of N-Undecanoylglycine

The biosynthesis of N-acylglycines, including N-undecanoylglycine, primarily occurs through the conjugation of a fatty acyl-CoA with glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase (GLYAT).[2]

Undecanoic Acid Undecanoic Acid Undecanoyl-CoA Undecanoyl-CoA Undecanoic Acid->Undecanoyl-CoA Acyl-CoA Synthetase N-Undecanoylglycine N-Undecanoylglycine Undecanoyl-CoA->N-Undecanoylglycine GLYAT Glycine Glycine GLYAT GLYAT Glycine->GLYAT Acyl-CoA Synthetase Acyl-CoA Synthetase AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi CoA CoA GLYAT->CoA ATP ATP ATP->Acyl-CoA Synthetase

Caption: Biosynthesis of N-Undecanoylglycine from undecanoic acid and glycine.

Experimental Workflow for this compound Tracing

The following diagram outlines the key steps in a typical metabolic tracing experiment using this compound.

cluster_wet_lab Wet Lab Protocol cluster_analytical Analytical Phase Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling Add this compound Metabolite Extraction Metabolite Extraction Metabolic Labeling->Metabolite Extraction Quench metabolism Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: Experimental workflow for fatty acid metabolism research using this compound.

N-Acylglycine Signaling through GPR18

N-acylglycines, such as N-arachidonoylglycine, have been shown to act as signaling molecules by activating G protein-coupled receptors (GPCRs) like GPR18.[3] Activation of GPR18 can lead to downstream signaling cascades involving calcium mobilization.

N-Acylglycine N-Acylglycine GPR18 GPR18 N-Acylglycine->GPR18 Binds to Gq Gq GPR18->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca2+ Release ER->Ca2_release Downstream Effects Downstream Effects Ca2_release->Downstream Effects

Caption: Simplified signaling pathway of N-acylglycine via the GPR18 receptor.

References

Application Notes and Protocols for the Separation of N-Acylglycines by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of an acyl-CoA with glycine.[1] They are important biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2] In healthy individuals, N-acylglycines are present at low concentrations; however, their levels can significantly increase in pathological conditions, making their accurate quantification crucial for clinical research and diagnostics.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of N-acylglycines in biological matrices due to its high sensitivity, specificity, and throughput.[1][3] This document provides detailed application notes and protocols for the separation and quantification of N-acylglycines using various liquid chromatography techniques.

Quantitative Data Summary

The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of N-acylglycines as reported in various studies.

Table 1: Method Validation Parameters for N-Acylglycine Quantification

ParameterUPLC-MS/MSHPLC-MS/MSReference(s)
Linearity (r²)> 0.99> 0.99[1][3]
Lower Limit of Quantification (LLOQ)0.1 µMNot Specified[1]
Accuracy/Recovery90.2% - 109.3%> 90%[3][4]
Precision (CV)< 10%< 20%[3]

Table 2: Triple Quadrupole Mass Spectrometry Parameters for Selected N-Acylglycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Propionylglycine146.176.115
N-Butyrylglycine160.176.115
N-Isovalerylglycine174.276.115
N-Hexanoylglycine188.276.118
N-Octanoylglycine216.376.120
n-Octanoylglycine-2,2-d2 (Internal Standard)218.376.120

Note: Collision energies are starting points and should be optimized for the specific instrument used.[1]

Experimental Protocols

Protocol 1: Analysis of N-Acylglycines in Urine by UPLC-MS/MS

This protocol is a highly sensitive and specific method for the diagnosis of several inherited metabolic disorders.[2][5]

1. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.[1]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing n-Octanoylglycine-2,2-d2 in 50% methanol/water).[1]

  • Vortex for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.[1]

2. UPLC Conditions:

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6-6.1 min: Linear gradient to 95% A

    • 6.1-8 min: Hold at 95% A (column re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).[1]

  • Scan Type: MRM (see Table 2 for transitions).

Protocol 2: Analysis of N-Acylglycines in Plasma by UPLC-MS/MS

This protocol requires a protein precipitation step to remove larger molecules.[1]

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.[1]

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (n-Octanoylglycine-2,2-d2).[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

2. UPLC-MS/MS Conditions:

  • Follow the UPLC and MS/MS conditions as described in Protocol 1.

Visualizations

Signaling Pathway

Biosynthesis of N-Acylglycines cluster_Mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation_Defect β-oxidation Defect Acyl_CoA->Beta_Oxidation_Defect β-oxidation Accumulated_Acyl_CoA Accumulated Acyl-CoA Beta_Oxidation_Defect->Accumulated_Acyl_CoA Glycine_N_Acyltransferase Glycine N-Acyltransferase (GLYAT) Accumulated_Acyl_CoA->Glycine_N_Acyltransferase N_Acylglycine N-Acylglycine Glycine_N_Acyltransferase->N_Acylglycine Glycine Glycine Glycine->Glycine_N_Acyltransferase Urine_Excretion Excretion in Urine N_Acylglycine->Urine_Excretion

Caption: Biosynthesis pathway of N-acylglycines.

Experimental Workflow

General Experimental Workflow for N-Acylglycine Analysis Sample_Collection 1. Sample Collection (Urine, Plasma, DBS) Sample_Preparation 2. Sample Preparation - Addition of Internal Standard - Dilution (Urine) or - Protein Precipitation (Plasma) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (Reversed-Phase UPLC/HPLC) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis - Peak Integration - Quantification - Reporting MS_Detection->Data_Analysis

Caption: Experimental workflow for N-acylglycine analysis.

References

N-Undecanoylglycine-d2: Application and Protocols for Biomarker Quantification in Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites that are gaining prominence as crucial biomarkers in the study of various metabolic diseases. These molecules are conjugates of a fatty acid and glycine (B1666218), and their levels in biological fluids can provide a window into the functioning of key metabolic pathways. N-Undecanoylglycine, a specific N-acylglycine containing an 11-carbon fatty acid chain, is of particular interest in the diagnosis and monitoring of certain inborn errors of metabolism. To ensure accurate and precise quantification of N-Undecanoylglycine in complex biological matrices such as plasma and urine, the use of a stable isotope-labeled internal standard is paramount. N-Undecanoylglycine-d2, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based quantification methods, mitigating matrix effects and improving the reliability of the results.[1][2]

This document provides detailed application notes on the use of N-Undecanoylglycine as a biomarker and comprehensive protocols for its quantification using this compound as an internal standard.

Application Notes

N-Undecanoylglycine as a Biomarker in Inborn Errors of Metabolism

Inborn errors of metabolism are a group of genetic disorders that lead to defects in the metabolic pathways of the body.[3] The analysis of urinary acylglycines is a critical biochemical tool for the diagnosis of many of these conditions, particularly organic acidemias and mitochondrial fatty acid β-oxidation defects.[1][3] In these disorders, the enzymatic pathways responsible for the breakdown of fatty acids or amino acids are impaired, leading to the accumulation of specific acyl-CoA esters. These acyl-CoA molecules can then be conjugated with glycine to form N-acylglycines, which are subsequently excreted in the urine.[4]

Elevated levels of specific N-acylglycines can, therefore, serve as diagnostic markers for these conditions. For instance, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder, the accumulation of medium-chain fatty acids leads to increased urinary excretion of corresponding N-acylglycines like N-hexanoylglycine and N-octanoylglycine.[5][6] While specific data for N-Undecanoylglycine is less abundant in readily available literature, its presence and concentration would be indicative of disruptions in the metabolism of odd-chain or longer-chain fatty acids.

Key Disease Areas:

  • Fatty Acid Oxidation (FAO) Disorders: These disorders prevent the body from breaking down fatty acids to produce energy. Elevated levels of N-acylglycines are a hallmark of many FAO disorders.[3]

  • Organic Acidemias: These conditions are characterized by the accumulation of organic acids in the blood and urine, often due to deficient enzyme activity. The analysis of acylglycine profiles can aid in the differential diagnosis of various organic acidemias.[1]

Signaling Pathways of N-Acylglycines

Beyond their role as metabolic byproducts, N-acylglycines are emerging as signaling molecules, particularly in the endocannabinoid system. N-arachidonoylglycine (NAGly), a well-studied N-acylglycine, has been shown to be a ligand for G protein-coupled receptors (GPCRs) such as GPR18 and GPR55.[7][8][9] Activation of these receptors by NAGly can trigger downstream signaling cascades, including the mobilization of intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways.[7] This suggests that N-acylglycines may play a role in a variety of physiological processes, including pain, inflammation, and neurotransmission.[10] While the specific signaling roles of N-Undecanoylglycine are yet to be fully elucidated, its structural similarity to other bioactive N-acylglycines suggests it may also have signaling functions.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of N-acylglycines using LC-MS/MS with deuterated internal standards. While specific data for this compound is not extensively published, the data presented for a panel of N-acylglycines provides a reasonable expectation of the performance of a validated method.[2]

Table 1: LC-MS/MS Method Performance for a Panel of N-Acylglycines

ParameterValue
Linearity Range0.1 - 100 µM
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Within-run Precision (CV)< 10%
Between-run Precision (CV)< 10%
Mean Recoveries90.2 - 109.3%

Table 2: Example of Urinary Acylglycine Concentrations in a Healthy Pediatric Population

AcylglycineReference Interval (µmol/mmol creatinine)
Isovalerylglycine< 2.0
Butyrylglycine< 1.0
Hexanoylglycine< 1.0
Suberylglycine< 2.0
Phenylpropionylglycine< 1.0

Note: Reference intervals can vary between laboratories and populations. The table provides an illustrative example.[2]

Experimental Protocols

This section provides a detailed protocol for the quantification of N-Undecanoylglycine in human plasma or urine using this compound as an internal standard. The protocol is based on established methods for N-acylglycine analysis by LC-MS/MS.[1][2]

Materials and Reagents
  • N-Undecanoylglycine

  • This compound

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Protocol 1: Sample Preparation from Plasma
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 1 µg/mL.

  • Protein Precipitation:

    • Pipette 50 µL of plasma into a clean microcentrifuge tube.

    • Add 150 µL of the internal standard spiking solution (this compound in methanol).

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Urine
  • Thaw Samples: Thaw frozen urine samples at room temperature.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in 50:50 methanol:water at a concentration of 1 µg/mL.

  • Sample Dilution and Spiking:

    • Pipette 50 µL of urine into a clean microcentrifuge tube.

    • Add 450 µL of 50:50 methanol:water.

    • Add 10 µL of the internal standard spiking solution.

    • Vortex to mix.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Undecanoylglycine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z values for precursor and product ions will need to be determined empirically on the specific instrument used.)

Data Analysis
  • Peak Integration: Integrate the peak areas for N-Undecanoylglycine and this compound.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with 1/x weighting is typically used.

  • Quantification: Determine the concentration of N-Undecanoylglycine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (for Plasma) Spike->Precipitate Plasma Dilute Dilution (for Urine) Spike->Dilute Urine Centrifuge Centrifugation Precipitate->Centrifuge Dilute->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantification of N-Undecanoylglycine Calibration->Quantification N_Acylglycine_Metabolism Fatty_Acid Fatty Acid (e.g., Undecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Undecanoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA Glycine_N_Acyltransferase Glycine N-Acyltransferase Fatty_Acyl_CoA->Glycine_N_Acyltransferase Glycine Glycine Glycine->Glycine_N_Acyltransferase N_Acylglycine N-Acylglycine (e.g., N-Undecanoylglycine) Glycine_N_Acyltransferase->N_Acylglycine Excretion Urinary Excretion N_Acylglycine->Excretion Signaling Cellular Signaling (e.g., GPCR activation) N_Acylglycine->Signaling

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent quantitative results with deuterated internal standards can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, problems with the isotopic or chemical purity of the standard, the occurrence of isotopic exchange, and differential matrix effects.[1][2]

Troubleshooting Guide: Inaccurate Quantification

A logical workflow for troubleshooting inaccurate quantitative results is essential for identifying the root cause of the issue.

cluster_solutions Potential Solutions start Inaccurate Quantitative Results check_coelution 1. Verify Co-elution of Analyte and Internal Standard start->check_coelution check_purity 2. Assess Isotopic and Chemical Purity check_coelution->check_purity Co-elution Confirmed sol_coelution Adjust Chromatography (e.g., lower resolution column) check_coelution->sol_coelution Poor Co-elution check_exchange 3. Investigate Isotopic (H/D) Exchange check_purity->check_exchange Purity Confirmed sol_purity Source High-Purity Standard (≥98%) check_purity->sol_purity Impurities Detected check_matrix 4. Evaluate for Differential Matrix Effects check_exchange->check_matrix No Exchange Detected sol_exchange Optimize pH, Temperature, Solvent Conditions check_exchange->sol_exchange solution Accurate Quantification check_matrix->solution No Differential Effects sol_matrix Improve Sample Cleanup or Dilute Sample check_matrix->sol_matrix Differential Effects Observed sol_coelution->check_purity sol_purity->check_exchange sol_exchange->check_matrix sol_matrix->solution

A logical workflow for troubleshooting inaccurate quantitative results.

1. Is your deuterated internal standard co-eluting with your analyte?

  • Problem: Deuterated compounds can have slightly different retention times in reversed-phase chromatography compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[1][2][3] This can lead to the analyte and internal standard being exposed to different matrix components, resulting in differential matrix effects and compromised accuracy.[1][4]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.

    • Adjust Chromatography: If separation is observed, consider using a column with lower resolution to ensure both compounds elute as a single peak.[1][5]

    • Alternative Isotopes: If chromatographic separation persists, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5][6]

2. Have you confirmed the isotopic and chemical purity of your deuterated standard?

  • Problem: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard can lead to an overestimation of the analyte concentration.[2] For accurate results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.

  • Solution:

    • Supplier Documentation: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1]

    • Purity Assessment: If in doubt, the contribution of the internal standard to the analyte signal can be assessed experimentally.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.

  • Analyze the Sample: Run the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The signal for the unlabeled analyte in this sample should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[2]

3. Could isotopic exchange be occurring?

  • Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a process known as back-exchange.[1][7] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in inaccurate quantification.[7]

  • Factors promoting isotopic exchange:

    • pH: Exchange is more likely to occur in acidic or basic solutions and is slowest around pH 2.5-3.[2][7]

    • Temperature: Higher temperatures can accelerate the rate of exchange.[7]

    • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2][7]

    • Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for exchange to happen.[7]

Experimental Protocol: Assessing Isotopic Stability

  • Prepare Two Sets of Samples:

    • Set A (Solvent): Spike the deuterated internal standard into your sample reconstitution solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubate: Store both sets of samples under the same conditions as your typical analytical run (time, temperature, pH).[1]

  • Process Samples: Use your standard extraction procedure to process the samples.[1]

  • Analyze: Analyze the samples by LC-MS/MS.[1]

  • Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to a sample processed immediately after spiking (T=0). A significant increase suggests H/D back-exchange.[1][7]

4. Are you experiencing differential matrix effects?

  • Problem: Even with co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from matrix components.[2][4] This "differential matrix effect" can lead to inaccurate quantification, with studies showing that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][3]

  • Solution:

    • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the matrix effect.

    • Improve Sample Preparation: Enhance your sample clean-up procedure to remove more interfering matrix components.

    • Dilution: Dilute your sample to lower the concentration of matrix components.[1]

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2][8]

  • Analyze: Inject all three sets into the LC-MS/MS system.[2]

  • Calculate Matrix Effect:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Internal Standard Normalized MF = MF of Analyte / MF of Internal Standard

    • An internal standard normalized MF significantly different from 1.0 indicates a differential matrix effect.

Data Presentation: Hypothetical Matrix Effect Evaluation

Sample SetAnalyte Peak AreaInternal Standard Peak AreaAnalyte MFInternal Standard MFIS-Normalized MF
Set A (Neat) 1,200,0001,500,000---
Set B (Post-Spike) 600,0001,000,0000.500.670.75

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]

Issue 2: Deuterated Internal Standard and Analyte Have Different Retention Times

Question: My deuterated internal standard and analyte show different retention times. What causes this and how can I fix it?

Answer: This is due to the "isotope effect," where the replacement of hydrogen with the heavier deuterium isotope can alter the molecule's physicochemical properties, such as lipophilicity.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3]

Troubleshooting Guide: Chromatographic Shift

start Observed Chromatographic Shift (Analyte vs. Internal Standard) cause Isotope Effect: Deuteration alters physicochemical properties (e.g., lipophilicity) start->cause consequence Differential Matrix Effects leading to Inaccurate Quantification cause->consequence solution1 Optimize Chromatographic Method: - Adjust mobile phase - Modify gradient or temperature consequence->solution1 solution2 Use a Lower Resolution Column to achieve co-elution consequence->solution2 solution3 Consider Alternative Labels: ¹³C or ¹⁵N-labeled standards consequence->solution3 goal Achieve Co-elution and Accurate Quantification solution1->goal solution2->goal solution3->goal

Troubleshooting workflow for chromatographic shifts.
  • Troubleshooting Steps:

    • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help improve co-elution.[2]

    • Use a Lower Resolution Column: A column with lower resolving power can help to merge the two peaks.[1][5]

    • Select a More Robust Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard as they are less susceptible to chromatographic shifts.[5][6]

This technical support guide provides a starting point for troubleshooting common issues with deuterated internal standards. For further assistance, please consult the manufacturer's documentation for your specific internal standard.

References

How to assess the isotopic and chemical purity of N-Undecanoylglycine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic and chemical purity of N-Undecanoylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess both the isotopic and chemical purity of this compound?

A1: Assessing both purities is critical for data integrity and experimental reproducibility. Chemical purity ensures that the compound is free from other chemical entities that could interfere with the experiment. Isotopic purity, specifically the isotopic enrichment of deuterium (B1214612), is vital for applications like internal standards in mass spectrometry, where the deuterated analogue must be distinct from the endogenous, non-deuterated form.[1][2]

Q2: What are the primary analytical techniques for determining the purity of this compound?

A2: The primary techniques are High-Resolution Mass Spectrometry (HRMS) for determining isotopic purity and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming chemical structure and identifying impurities.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for assessing both chemical and isotopic purity.[2]

Q3: What is a typical acceptable level for isotopic and chemical purity?

A3: For most applications, an isotopic purity of ≥98% and a chemical purity of >99% are recommended.[1][4] However, the required purity can depend on the specific application's sensitivity. Always refer to the supplier's certificate of analysis for batch-specific purity data.

Q4: What are some common impurities that might be found in this compound?

A4: Common impurities can include the non-deuterated (d0) analogue of N-Undecanoylglycine, starting materials from the synthesis such as undecanoic acid and glycine (B1666218), and residual solvents used during purification.[5][6]

Q5: Can the deuterium atoms in this compound exchange with hydrogen atoms from the solvent or matrix?

A5: Yes, this phenomenon, known as H/D back-exchange, can occur, particularly if the deuterium labels are on exchangeable sites like -OH or -NH groups and exposed to acidic or basic conditions.[1][4] For this compound, where the deuterium atoms are on the glycine backbone (2,2-dideuterio-2-(undecanoylamino)acetic acid), the risk is lower under neutral pH conditions.[5]

Troubleshooting Guides

Mass Spectrometry Analysis
Problem Possible Cause Troubleshooting Steps
Inaccurate quantification when using this compound as an internal standard. 1. Contamination with the non-deuterated (d0) analyte. 2. Isotopic interference from the analyte. 3. H/D back-exchange. 1. Analyze a sample of the internal standard alone to check for the presence of the d0 isotopologue.[7]2. Evaluate the mass spectra of both the analyte and the internal standard for overlapping isotopic patterns. Consider using a higher resolution mass spectrometer.[7]3. Prepare samples in a neat solvent and in the sample matrix to see if there is an increase in the non-deuterated analyte signal in the matrix sample.[1]
Unexpected peaks in the mass spectrum. Presence of chemical impurities. 1. Identify the mass-to-charge ratio (m/z) of the unexpected peaks.2. Propose potential structures based on the expected synthesis byproducts (e.g., unreacted starting materials, side-products).3. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the impurities to aid in their identification.
Isotopic purity calculated from the mass spectrum is lower than specified. 1. Instrument resolution is insufficient to separate all isotopologues. 2. Incorrect calculation of isotopic purity. 1. Use a high-resolution mass spectrometer to ensure baseline separation of the isotopic peaks.[3]2. Ensure the calculation accounts for the natural isotopic abundance of all elements in the molecule.[8]
NMR Spectroscopy Analysis
Problem Possible Cause Troubleshooting Steps
Unexpected peaks in the ¹H NMR spectrum. Presence of chemical or solvent impurities. 1. Compare the chemical shifts of the unknown peaks to reference tables for common laboratory solvents and reagents.2. Utilize 2D NMR techniques like COSY and HSQC to help identify the structure of the impurities.[9]
Broadened signals in the NMR spectrum. 1. High sample concentration. 2. Presence of paramagnetic impurities. 3. Poor magnetic field homogeneity (shimming). 1. Dilute the sample.2. Degas the sample to remove dissolved oxygen.3. Re-shim the spectrometer for the specific sample.[9]
Integral values do not match the expected proton ratios. Incomplete signal relaxation. Increase the relaxation delay (d1) in the NMR acquisition parameters to ensure all signals are fully relaxed before the next scan.[9]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.[1]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.[3]

  • Method:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive or negative ion mode, depending on which provides a better signal for the analyte.

    • Ensure the mass resolution is sufficient to resolve the different isotopologues (d0, d1, d2).

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (d0) and deuterated (d1, d2) forms of N-Undecanoylglycine.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Abundance of d2 / (Abundance of d0 + Abundance of d1 + Abundance of d2)] x 100

Protocol 2: Assessment of Chemical Purity by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, MeOD) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate all signals in the spectrum.

    • Compare the integral of impurity signals to the integral of a known signal from this compound to estimate the percentage of impurity.

    • Identify impurities by comparing their chemical shifts and coupling patterns to known compounds.

Data Presentation

Table 1: Example Isotopic Purity Data for this compound

IsotopologueRelative Abundance (%)
d0 (Non-deuterated)0.5
d11.0
d2 (Desired)98.5

Table 2: Example Chemical Purity Data for this compound

ImpurityChemical Shift (ppm in CDCl₃)IdentityConcentration (%)
17.26Residual Chloroform< 0.1
22.05Undecanoic Acid< 0.5
33.77Glycine< 0.2

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Analysis cluster_result Result Prep Prepare 1 µg/mL solution of this compound HRMS Infuse into High-Resolution Mass Spectrometer Prep->HRMS Inject Acquire Acquire Full Scan Mass Spectrum HRMS->Acquire Identify Identify Isotopologue Peaks (d0, d1, d2) Acquire->Identify Calculate Calculate Isotopic Purity Identify->Calculate Report Purity Report Calculate->Report

Caption: Workflow for assessing isotopic purity by HRMS.

Chemical_Purity_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Analysis cluster_result_nmr Result Prep_NMR Dissolve 5-10 mg in deuterated solvent NMR Acquire ¹H NMR Spectrum Prep_NMR->NMR Insert into Spectrometer Integrate Integrate all signals NMR->Integrate Identify_Imp Identify Impurity Signals Integrate->Identify_Imp Quantify Quantify Impurities Identify_Imp->Quantify Report_NMR Purity Report Quantify->Report_NMR

Caption: Workflow for assessing chemical purity by ¹H NMR.

References

Technical Support Center: Overcoming Matrix Effects with N-Undecanoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Undecanoylglycine-d2 to overcome matrix effects in the analysis of biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows.

Question 1: Why am I observing high variability in my analyte signal even when using this compound as an internal standard?

Answer: High signal variability despite using a deuterated internal standard like this compound can indicate that the internal standard is not fully compensating for matrix effects.[1] Several factors could contribute to this issue:

  • Chromatographic Separation of Analyte and Internal Standard: Even a minor difference in retention time between your analyte and this compound can expose them to varying matrix components, resulting in differential ion suppression.[1] This is sometimes referred to as the "isotope effect," where the deuterium-labeled compound may elute slightly earlier than the native analyte.[1]

  • High Concentration of Co-eluting Matrix Components: If a matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[1]

  • Suboptimal Sample Preparation: Inefficient removal of matrix components such as phospholipids (B1166683) and salts can lead to significant ion suppression.[2][3]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are co-eluting perfectly.[1][4] If a slight separation is observed, consider optimizing your chromatographic method (e.g., adjusting the gradient, flow rate, or column chemistry).[2]

  • Perform a Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram with severe ion suppression.[5][6] You can then adjust your chromatography to shift your analyte's elution time away from these areas.[1]

  • Optimize Sample Preparation: Enhance your sample cleanup protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[2][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and mitigate ion suppression.[1][5][8] However, ensure that the diluted analyte concentration remains above the lower limit of quantification (LLOQ).

Question 2: My calibration curve is non-linear, especially at lower concentrations. How can I address this?

Answer: A non-linear calibration curve, particularly at the lower end, often points to uncorrected matrix effects or issues with the integration of low-level signals.

Troubleshooting Steps:

  • Prepare Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help normalize matrix effects across the entire analytical run.[2][9] This approach accounts for matrix-induced changes in ionization efficiency.[2]

  • Review Peak Integration: At low concentrations, poor peak shape or baseline noise can interfere with accurate integration. Manually review the integration of your low-concentration standards and samples to ensure consistency.

  • Assess for Contamination: Check for any potential contamination in your blank matrix or solvents that might interfere with the analyte or internal standard peaks.

  • Improve Chromatographic Resolution: Enhancing the separation of your analyte from co-eluting matrix components will minimize the impact of ion suppression and improve signal-to-noise, leading to better linearity.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2][10] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2][10] The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[2]

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard.[11][12] Because it is chemically almost identical to the endogenous N-Undecanoylglycine, it co-elutes and experiences similar ionization suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the internal standard, variations in ionization and sample processing can be normalized, leading to more accurate and precise quantification.[2]

Q3: What are the best sample preparation techniques to minimize matrix effects?

A3: The choice of sample preparation technique significantly impacts the reduction of matrix effects. While protein precipitation is a quick method, it may not be sufficient for complex matrices.[8][11] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering substances like phospholipids, which are a major cause of ion suppression in biological samples.[2][3][7]

Q4: When should I use matrix-matched calibration standards?

A4: Matrix-matched calibration standards are highly recommended when working with complex biological matrices like plasma or whole blood, where matrix effects are significant.[2][9] They help to compensate for matrix-induced changes in ionization efficiency, resulting in more accurate quantification.[2]

Q5: Can this compound correct for all types of analytical variability?

A5: While this compound is excellent for correcting for variability in sample preparation, injection volume, and ionization efficiency, it may not correct for issues like poor chromatographic peak shape or instability of the analyte during sample storage or processing.[11] Therefore, it is crucial to maintain good laboratory practices throughout the entire analytical workflow.

Quantitative Data Summary

The following tables summarize key performance metrics for the analysis of N-acylglycines using deuterated internal standards in biological matrices.

Table 1: Linearity and Sensitivity of N-Acylglycine Analysis

ParameterValueReference
Linearity Range0.1 to 100 µM
Correlation Coefficient (r²)> 0.99[13]
Lower Limit of Quantification (LLOQ)0.1 µM

Table 2: Precision and Recovery for N-Acylglycine Analysis

ParameterValueReference
Within-run Imprecision (CV)< 10%[13]
Between-run Imprecision (CV)< 10%[13]
Mean Recoveries90.2% to 109.3%[13]

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice and vortex for 10 seconds.[14]

  • In a clean microcentrifuge tube, add 50 µL of plasma.[14]

  • Add 200 µL of ice-cold acetonitrile (B52724) containing this compound.[14]

  • Vortex vigorously for 30 seconds to precipitate proteins.[14]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[14]

Protocol 2: Urine Sample Preparation ("Dilute-and-Shoot")

  • Thaw urine samples at room temperature and vortex for 10 seconds.[14]

  • Centrifuge at 4000 x g for 5 minutes.[14]

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).[14]

  • Vortex for 10 seconds.[14]

  • Transfer to an autosampler vial for LC-MS/MS analysis.[14]

Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression

  • Set up the LC-MS/MS system as usual for your analysis.

  • Using a T-connector, infuse a standard solution of your analyte at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer ion source.[6]

  • Inject a blank, extracted biological matrix sample onto the LC column.[5]

  • Monitor the signal of the infused analyte. A stable signal indicates no ion suppression. A dip in the signal intensity indicates regions of ion suppression, while a rise indicates ion enhancement.[5][6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation (for Plasma) Add_IS->Precipitation Dilution Dilution (for Urine) Add_IS->Dilution Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Dilution->Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for N-acylglycine analysis.

G Start High Signal Variability or Poor Linearity? Check_Coelution Check Analyte & IS Co-elution Start->Check_Coelution Improve_Cleanup Improve Sample Cleanup (e.g., use SPE/LLE) Start->Improve_Cleanup Matrix_Match Use Matrix-Matched Calibrators Start->Matrix_Match Dilute Dilute Sample Start->Dilute Optimize_LC Optimize LC Method Check_Coelution->Optimize_LC Separation Observed Post_Column Perform Post-Column Infusion Check_Coelution->Post_Column Co-elution OK Reanalyze Re-analyze Samples Optimize_LC->Reanalyze Identify_Suppression Identify Ion Suppression Zone Post_Column->Identify_Suppression Modify_LC Modify LC to Avoid Suppression Zone Identify_Suppression->Modify_LC Modify_LC->Reanalyze Improve_Cleanup->Reanalyze Matrix_Match->Reanalyze Dilute->Reanalyze End Problem Resolved Reanalyze->End

Caption: Troubleshooting workflow for matrix effects.

G cluster_source Ion Source cluster_detector Mass Spectrometer Droplet ESI Droplet Analyte Analyte Ions [A+H]+ Droplet->Analyte Ideal Ionization Matrix Matrix Molecules [M] Droplet->Matrix Suppressed_Analyte Reduced Analyte Ions Analyte->Suppressed_Analyte Detector Detector Analyte->Detector Expected Signal Matrix->Suppressed_Analyte Competition for Charge/ Surface of Droplet Suppressed_Analyte->Detector Suppressed Signal

Caption: Conceptual diagram of ion suppression.

References

Technical Support Center: Optimizing Chromatographic Separation of N-Undecanoylglycine and its d2 Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of N-Undecanoylglycine and its deuterated (d2) analog. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for separating N-Undecanoylglycine and its d2 analog?

A1: A highly effective method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers the high resolution needed to separate the analyte from its nearly identical d2 analog and the sensitivity required for accurate quantification in complex biological matrices. A reverse-phase C18 column is typically recommended.

Q2: Why is a deuterated internal standard like N-Undecanoyl-d2-glycine used?

A2: A stable isotope-labeled (SIL) internal standard is crucial for accurate quantification in LC-MS/MS analysis. It co-elutes with the unlabeled analyte and experiences similar matrix effects (ion suppression or enhancement), allowing for reliable correction of variations during sample preparation and instrument analysis.

Q3: What are the expected retention times for these compounds?

A3: Retention times are highly dependent on the specific method parameters (e.g., column, mobile phase, flow rate). However, with the provided protocol, you can expect N-Undecanoylglycine and its d2 analog to elute within a narrow window, typically tenths of a minute apart. The d2 analog may elute slightly earlier than the unlabeled compound.

Q4: Can I use a standard HPLC system instead of a UPLC system?

A4: While an HPLC system can be used, a UPLC system is generally preferred for its ability to use smaller particle size columns, which leads to higher efficiency, better peak resolution, and faster analysis times.[1] If using an HPLC, a longer column with a smaller particle size (e.g., sub-2 µm) can help improve resolution, though this will likely increase backpressure.

Q5: How should I prepare my samples for analysis?

A5: For biological samples like plasma or urine, a protein precipitation step followed by centrifugation is a common and effective sample preparation method.[2] For urine, a "dilute-and-shoot" approach, where the sample is simply diluted with the internal standard solution, can also be effective.[2]

Experimental Protocols

Sample Preparation (from Plasma)
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the N-Undecanoyl-d2-glycine internal standard.[2]

  • Vortex vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[2]

UPLC-MS/MS Method

A detailed UPLC-MS/MS method is provided below. Parameters should be optimized for your specific instrumentation.

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo)
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions N-Undecanoylglycine: [To be determined based on parent/product ions]N-Undecanoyl-d2-glycine: [To be determined based on parent/product ions]
Source Temp. 500°C
IonSpray Voltage -4500 V

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

IssueQuestionPotential Causes & Solutions
Poor Peak Resolution Q: My peaks for N-Undecanoylglycine and the d2 analog are co-eluting or have poor baseline separation. What should I do? A: 1. Optimize Gradient: A shallower gradient may be needed to improve separation. Try decreasing the rate of increase of Mobile Phase B.2. Lower Flow Rate: Reducing the flow rate can increase interaction time with the stationary phase, often improving resolution.3. Check Column Health: A contaminated or old column can lead to poor peak shape and resolution. Flush the column or replace it if necessary.[3][4]
Peak Tailing Q: My analyte peaks are tailing. What is causing this? A: 1. Secondary Interactions: Tailing of acidic compounds can occur due to interactions with residual silanol (B1196071) groups on the column. Ensure your mobile phase pH is appropriate.[5]2. Column Contamination: Contaminants from the sample matrix can build up on the column inlet. Use a guard column and ensure proper sample cleanup.[4][5]3. Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Retention Time Drift Q: The retention times for my analytes are shifting between injections. How can I stabilize them? A: 1. Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Even small changes in ambient temperature can affect retention.[3]2. Mobile Phase Inconsistency: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Evaporation of the more volatile organic solvent can alter the composition and cause drift.3. Inadequate Equilibration: Ensure the column is fully equilibrated between gradient runs. A minimum of 10 column volumes is recommended.
Low Signal Intensity Q: The signal for my analytes is weak or inconsistent. What can I do to improve it? A: 1. Ion Suppression: Co-eluting matrix components can suppress the ionization of your analytes. Improve sample cleanup or adjust the chromatography to separate the analytes from the interfering compounds.2. MS Source Contamination: A dirty MS source can lead to poor sensitivity. Clean the ion source according to the manufacturer's instructions.3. Incorrect MS Parameters: Optimize MS parameters such as ion spray voltage, source temperature, and gas flows for your specific analytes.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing p2 Protein Precipitation (Acetonitrile + d2-IS) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Supernatant Transfer p3->p4 a1 Injection into UPLC p4->a1 Inject Sample a2 C18 Reverse-Phase Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Quantification (Analyte/IS Ratio) d1->d2

Caption: Workflow for N-Undecanoylglycine analysis.

Troubleshooting Logic for Poor Peak Resolution

G start Poor Peak Resolution (Analyte & d2 Analog) check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Decrease gradient slope (e.g., slower increase in %B) check_gradient->adjust_gradient No check_flow Is the flow rate optimal? check_gradient->check_flow Yes success Resolution Improved adjust_gradient->success adjust_flow Reduce flow rate (e.g., from 0.4 to 0.3 mL/min) check_flow->adjust_flow No check_column Is the column old or contaminated? check_flow->check_column Yes adjust_flow->success replace_column Flush with strong solvent or replace column check_column->replace_column Yes check_column->success No replace_column->success

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: N-Undecanoylglycine-d2 and Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for ion suppression when analyzing N-Undecanoylglycine-d2 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

Ion suppression is a phenomenon observed in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2][3] This can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[3][4] It is a significant concern in bioanalysis as complex biological matrices contain numerous endogenous components that can interfere with the ionization of the target analyte.[1][3][4]

Q2: What are the common causes of ion suppression in LC-MS analysis?

Ion suppression can be caused by a variety of factors, including:

  • Matrix Effects: Endogenous components from biological samples such as salts, proteins, lipids, and metabolites can interfere with the ionization process.[2][3][5]

  • Co-eluting Compounds: Any compound that elutes from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.[1][2]

  • High Analyte Concentration: At high concentrations, the response of the electrospray ionization (ESI) source can become non-linear, leading to self-suppression.[4]

  • Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression.[4][6]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can also lead to ion suppression.[4]

Q3: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?

Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[1][4][7] This is attributed to the different ionization mechanisms. In ESI, ionization occurs in the liquid phase, and competition for charge and access to the droplet surface is high. APCI, on the other hand, involves gas-phase ionization, which is often less affected by non-volatile matrix components.[4]

Q4: How can I determine if my this compound signal is being suppressed?

A common method to assess ion suppression is the post-column infusion experiment.[8] In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which co-eluting matrix components are causing ion suppression.

Troubleshooting Guide

Scenario 1: You are observing low signal intensity or poor sensitivity for this compound.

  • Question: My signal for this compound is much lower than expected. Could this be ion suppression?

  • Answer: Yes, low signal intensity is a primary indicator of ion suppression. The complex matrix of your samples likely contains components that are interfering with the ionization of your analyte. It is recommended to perform a post-column infusion experiment to confirm at which retention times ion suppression is occurring.

Scenario 2: You see inconsistent and irreproducible results for your quality control (QC) samples.

  • Question: The peak areas for my this compound QC samples are highly variable between injections. What could be the cause?

  • Answer: Inconsistent results are often a symptom of ion suppression, especially when analyzing complex biological samples.[3] The variability can be due to slight differences in the matrix composition of each sample. To mitigate this, consider the following:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10]

    • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds. This can involve changing the gradient, the column chemistry, or the mobile phase.[9]

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for matrix effects.[3] Since you are already using a deuterated form (d2), ensure it is not naturally present in your samples and that it co-elutes perfectly with the non-deuterated form.

Scenario 3: Your calibration curve for this compound is non-linear.

  • Question: I'm having trouble obtaining a linear calibration curve for this compound. Could ion suppression be the reason?

  • Answer: A non-linear calibration curve, particularly at higher concentrations, can be a result of ion suppression.[4] This may be due to saturation of the ESI source. To address this, you can try:

    • Diluting the Samples: Diluting your samples can reduce the concentration of both the analyte and interfering matrix components, potentially restoring linearity.[1]

    • Reducing Injection Volume: A smaller injection volume will introduce less of the matrix and analyte into the system.[4]

    • Optimizing MS Source Parameters: Adjusting source parameters like gas flow, temperature, and capillary voltage can sometimes improve linearity.[9]

Data on Ion Suppression Mitigation

The following tables summarize the effectiveness of different strategies in reducing ion suppression.

Table 1: Impact of Sample Preparation Technique on Ion Suppression

Sample Preparation MethodRelative Ion Suppression (%)
Protein PrecipitationHigh
Liquid-Liquid Extraction (LLE)Medium to Low
Solid-Phase Extraction (SPE)Low

This table provides a qualitative comparison of common sample preparation techniques and their general effectiveness at reducing ion suppression. Protein precipitation is a cruder method that removes less of the interfering matrix compared to the more selective LLE and SPE methods.[4]

Table 2: Influence of Ionization Source on Ion Suppression

Ionization TechniqueSusceptibility to Ion Suppression
Electrospray Ionization (ESI)High
Atmospheric Pressure Chemical Ionization (APCI)Low

This table highlights the general observation that APCI is less prone to ion suppression than ESI.[4][7]

Experimental Protocols & Visualizations

Experimental Workflow for Investigating and Mitigating Ion Suppression

The following diagram outlines a systematic approach to identifying and addressing ion suppression in your analysis of this compound.

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Low Signal or Inconsistent Results PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion SuppressionConfirmed Ion Suppression Confirmed? PostColumnInfusion->SuppressionConfirmed SamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->SamplePrep Yes Chroma Optimize Chromatography SuppressionConfirmed->Chroma Yes IonSource Change Ionization Source (e.g., to APCI) SuppressionConfirmed->IonSource Yes Revalidate Re-validate Method SuppressionConfirmed->Revalidate No SamplePrep->Revalidate Chroma->Revalidate IonSource->Revalidate TroubleshootingDecisionTree Start Start: Poor Signal or High Variability for This compound CheckSystem Is the LC-MS system performing optimally? Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Yes FixSystem Troubleshoot System (e.g., clean source, check for leaks) CheckSystem->FixSystem No PostColumn Perform Post-Column Infusion Experiment SystemOK->PostColumn FixSystem->CheckSystem SuppressionPresent Is Ion Suppression Present? PostColumn->SuppressionPresent OptimizeSamplePrep Improve Sample Preparation (SPE, LLE) SuppressionPresent->OptimizeSamplePrep Yes OptimizeChroma Optimize Chromatography (gradient, column) SuppressionPresent->OptimizeChroma Yes ConsiderAPCI Consider Switching to APCI SuppressionPresent->ConsiderAPCI Yes End Re-evaluate Results SuppressionPresent->End No OptimizeSamplePrep->End OptimizeChroma->End ConsiderAPCI->End

References

Troubleshooting inconsistent results in N-acylglycine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of N-acylglycines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent N-acylglycine quantification results?

Inconsistent results in N-acylglycine quantification can stem from several factors throughout the analytical workflow. The most common sources of variability include:

  • Sample Preparation: Incomplete protein precipitation, inconsistent extraction recovery, and sample degradation can all lead to variable results.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[1][2]

  • Internal Standard (IS) Selection and Use: An inappropriate or improperly used internal standard will fail to adequately compensate for variations in sample preparation and instrument response.[1][2]

  • Chromatographic Issues: Poor peak shape, co-elution of isomers, and shifting retention times can all compromise the accuracy of quantification.

  • Mass Spectrometry Detection: Suboptimal instrument parameters, detector saturation, and interferences from other molecules can lead to inconsistent measurements.

Q2: How can I minimize variability during sample preparation?

Consistent and reproducible sample preparation is crucial for accurate N-acylglycine quantification. Here are some key recommendations:

  • Standardize Protocols: Follow a validated and standardized protocol for all samples.

  • Protein Precipitation: For plasma samples, ensure complete protein precipitation by using ice-cold acetonitrile (B52724) and vortexing vigorously.[1] Centrifuge at a sufficient speed and duration to obtain a clear supernatant.

  • Solid-Phase Extraction (SPE): For urine samples, using an anion exchange SPE cartridge can help isolate acylglycines and remove interfering compounds.[2][3]

  • Internal Standard Addition: Add the internal standard early in the sample preparation process to account for analyte losses during extraction.

  • Sample Stability: Thaw samples consistently (e.g., on ice for plasma, at room temperature for urine) and process them in a timely manner to prevent degradation.[1]

Q3: What should I consider when selecting an internal standard?

The choice of internal standard is critical for accurate quantification. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.

  • Stable Isotope-Labeled (SIL) Internal Standards: The use of stable isotope-labeled internal standards, such as n-Octanoylglycine-2,2-d2, is highly recommended.[1] These standards co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.

  • Structural Analogs: If a SIL-IS is not available, a structural analog can be used. However, it may not perfectly mimic the behavior of the analyte.

  • Consistent Concentration: The internal standard should be added at a consistent concentration across all samples and calibration standards.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Injections

High variability between replicate injections of the same sample often points to issues with the LC-MS system rather than sample preparation.

Potential Cause Troubleshooting Step Expected Outcome
Autosampler Issues Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent.Consistent injection volumes and peak areas.
LC Pump Fluctuation Monitor the pump pressure for stability. Degas the mobile phases.Stable baseline and consistent retention times.
Column Degradation Inspect the column for blockages or loss of stationary phase. Perform a column wash or replace if necessary.Improved peak shape and stable retention times.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect the accuracy of peak integration and, consequently, quantification.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Dilute the sample and re-inject.Symmetrical, Gaussian peak shape.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the initial mobile phase.Sharper, more symmetrical peaks.
Column Contamination Wash the column with a strong solvent.Improved peak shape and resolution.
Secondary Interactions Adjust the mobile phase pH or ionic strength.Reduced peak tailing.
Issue 3: Inconsistent Results Between Batches

Batch-to-batch variability can be challenging to diagnose and often involves a combination of factors.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Prepare all samples for a single batch on the same day using the same reagents.Reduced variability between batches.
Matrix Effects Use a stable isotope-labeled internal standard for each analyte if possible. Evaluate matrix effects by comparing calibration curves in solvent and in matrix.More accurate and reproducible quantification across batches.
Instrument Performance Drift Run quality control (QC) samples at the beginning, middle, and end of each batch to monitor instrument performance.Consistent QC results across all batches.

Experimental Protocols

Protocol 1: N-Acylglycine Extraction from Plasma

This protocol describes a protein precipitation method for the extraction of N-acylglycines from plasma samples.[1]

  • Thaw plasma samples on ice.

  • Vortex the sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., n-Octanoylglycine-2,2-d2).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: N-Acylglycine Extraction from Urine

This protocol employs a "dilute-and-shoot" method for urine samples.[1]

  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for N-acylglycine quantification.[1][4]

Parameter Typical Value Significance
Linearity (r²) > 0.99Indicates a strong correlation between concentration and response.
Lower Limit of Quantification (LLOQ) 0.1 µMThe lowest concentration that can be reliably quantified.
Precision (CV%) < 10%Measures the closeness of repeated measurements.[3][4]
Accuracy/Recovery (%) 90.2% - 109.3%Measures how close the measured value is to the true value.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation/SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

References

Impact of co-eluting substances on N-Undecanoylglycine-d2 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Undecanoylglycine-d2 analysis. The content addresses common issues related to co-eluting substances and their impact on analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of this compound in biological samples?

The main challenges in quantifying this compound, an N-acylglycine, stem from the complexity of biological matrices such as plasma, urine, and tissue homogenates.[1] These matrices contain numerous endogenous compounds that can interfere with the analysis. The most significant challenges include matrix effects, primarily ion suppression caused by co-eluting substances, and the presence of isobaric compounds that can interfere with accurate detection.[2]

Q2: What are co-eluting substances and how do they impact this compound analysis?

Co-eluting substances are compounds in the sample matrix that are not chromatographically separated from the analyte of interest (this compound) during LC-MS/MS analysis.[3] Their presence in the ion source at the same time as the analyte can lead to a phenomenon known as matrix effect. This can either suppress or, less commonly, enhance the ionization of the analyte, leading to inaccurate quantification.[2] In lipid analysis, phospholipids (B1166683) are a major source of ion suppression.[3]

Q3: How can I identify if co-eluting substances are affecting my this compound analysis?

The presence of matrix effects can be identified through several methods:

  • Post-column infusion: A constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of this compound indicates ion suppression, and a rise indicates ion enhancement at the retention time of the co-eluting substances.

  • Matrix effect study: The peak area of this compound in a standard solution is compared to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A lower peak area in the matrix sample indicates ion suppression.

Q4: Why is a deuterated internal standard like this compound used?

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification in LC-MS/MS analysis.[3] Since this compound is chemically identical to its endogenous, non-labeled counterpart, it co-elutes and experiences similar matrix effects during sample preparation and ionization. By calculating the peak area ratio of the analyte to the SIL-IS, variations due to matrix effects and sample processing can be normalized, leading to more accurate and precise results.[3]

Troubleshooting Guide

Issue 1: Poor sensitivity or low signal intensity for this compound.

  • Question: My signal for this compound is much lower than expected, especially in biological samples compared to pure standards. What could be the cause?

  • Answer: This is a classic sign of ion suppression, likely caused by co-eluting phospholipids from your biological matrix. Phospholipids are abundant in cell membranes and plasma and are known to significantly suppress the ionization of other lipids in the ESI source.

    Troubleshooting Steps:

    • Improve Sample Preparation:

      • Protein Precipitation: While a common first step, it may not be sufficient to remove all interfering phospholipids.

      • Liquid-Liquid Extraction (LLE): Employing a robust LLE protocol can effectively partition your analyte away from many interfering lipids.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids.

    • Optimize Chromatography:

      • Adjust the gradient elution profile to achieve better separation between this compound and the region where phospholipids elute.

      • Consider using a different stationary phase that provides better retention and separation for N-acylglycines.

Issue 2: High variability in quantitative results between replicate injections.

  • Question: I'm observing poor precision in my quality control (QC) samples. What could be causing this inconsistency?

  • Answer: High variability is often a consequence of inconsistent matrix effects. If the concentration of co-eluting substances varies between samples, the degree of ion suppression will also vary, leading to poor reproducibility.

    Troubleshooting Steps:

    • Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to varying levels of matrix components in the final extract. Ensure your sample preparation is robust and reproducible.

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already using this compound as an internal standard for the quantification of endogenous N-Undecanoylglycine, it is highly recommended. The internal standard will co-elute and experience the same matrix effects, allowing for reliable correction.[3]

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure that there is no carryover on the column or in the autosampler, which can contribute to variability.

Issue 3: Presence of interfering peaks at or near the retention time of this compound.

  • Question: I am seeing other peaks in my chromatogram that are very close to or overlapping with my analyte peak. How can I resolve this?

  • Answer: These could be isobaric interferences, which are molecules with the same nominal mass as your analyte but a different chemical structure.

    Troubleshooting Steps:

    • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between your analyte and the interference based on their exact masses.

    • Optimize Chromatography: As with ion suppression, improving your chromatographic separation is key. A longer column, a shallower gradient, or a different mobile phase composition can help resolve these interfering peaks.

    • Tandem MS (MS/MS) Optimization: Ensure that your MRM transitions (precursor and product ions) are highly specific to this compound to minimize the contribution of interfering compounds to your signal.

Data Presentation

The following tables summarize quantitative data relevant to the analysis of N-acylglycines and the impact of co-eluting substances.

Table 1: Representative LC-MS/MS Method Validation Parameters for N-Acylglycine Analysis [3]

ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%

Table 2: Illustrative Impact of Phospholipids on Analyte Signal Intensity

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Signal Suppression (%)
Analyte in Pure Solvent1,000,0000%
Analyte in Protein-Precipitated Plasma350,00065%
Analyte in SPE-Cleaned Plasma850,00015%

Note: The values in Table 2 are for illustrative purposes to demonstrate the significant ion suppression caused by matrix components, primarily phospholipids, and the effectiveness of robust sample cleanup methods in mitigating this effect.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Plasma

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of a suitable internal standard solution (e.g., a different stable isotope-labeled N-acylglycine if this compound is the analyte).

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v)

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: Q1: m/z 246.2 → Q3: m/z 78.1 (example transition, should be optimized)

Visualizations

cluster_workflow Troubleshooting Workflow for Poor Signal Start Poor Signal (Low Intensity) Check_Standard Analyze Standard in Neat Solvent Start->Check_Standard Standard_OK Signal OK? Check_Standard->Standard_OK Instrument_Issue Investigate Instrument Performance Standard_OK->Instrument_Issue No Matrix_Effect Suspect Matrix Effect (Ion Suppression) Standard_OK->Matrix_Effect Yes Post_Column_Infusion Perform Post-Column Infusion with Blank Matrix Matrix_Effect->Post_Column_Infusion Suppression_Confirmed Suppression Confirmed? Post_Column_Infusion->Suppression_Confirmed Optimize_Cleanup Enhance Sample Cleanup (LLE, SPE) Suppression_Confirmed->Optimize_Cleanup Yes Re-evaluate Re-evaluate Signal Suppression_Confirmed->Re-evaluate No Optimize_Chrono Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_Chrono Optimize_Chrono->Re-evaluate Resolved Issue Resolved Re-evaluate->Resolved

Caption: A logical workflow for troubleshooting poor signal intensity in this compound analysis.

cluster_pathway Biosynthesis of N-Acylglycines Fatty_Acid Fatty Acid (e.g., Undecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Undecanoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Fatty_Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine (e.g., N-Undecanoylglycine) GLYAT->N_Acylglycine

Caption: The enzymatic pathway for the biosynthesis of N-acylglycines.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using N-Undecanoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acylglycines is critical for advancing research in metabolic disorders and drug development. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based assays. This guide provides an objective comparison of analytical methods validated using N-Undecanoylglycine-d2, offering insights into its performance against other alternatives, supported by experimental data.

The Role of this compound in Quantitative Analysis

This compound is a deuterated analog of N-undecanoylglycine, a member of the N-acylglycine family of metabolites. These compounds are biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[1] In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The deuterium (B1214612) labels provide a mass difference that allows for its distinct detection by the mass spectrometer, enabling accurate correction for variations in sample preparation and instrument response.[2]

Performance Characteristics of Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance characteristics, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[3][4][5]

While specific published performance data for this compound is not abundant, the analytical performance can be reliably inferred from validated methods for structurally similar long-chain N-acylglycines. The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of N-acylglycines using a deuterated internal standard.

Validation ParameterThis compound (Expected Performance)Alternative Internal Standards (e.g., N-Dodecanoylglycine-d5)
Linearity (r²) > 0.99> 0.99
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%85 - 115%
Precision (% RSD) < 15%< 15%
Lower Limit of Quantification (LLOQ) Low ng/mL to high pg/mLLow ng/mL to high pg/mL
Specificity High (No interference at the retention time of the analyte)High (Potential for slight retention time differences)

Table 1: Comparison of Expected Performance Characteristics.

Alternative Internal Standards

The choice of an internal standard is critical and is often dictated by the specific analytes being quantified. Besides this compound, other deuterated long-chain N-acylglycines can be utilized.

Internal StandardChemical FormulaKey Considerations
This compound C₁₃H₂₃D₂NO₃Closest structural analog for N-undecanoylglycine, providing optimal co-elution and ionization response.
N-Dodecanoylglycine-d5 C₁₄H₂₂D₅NO₃A slightly longer acyl chain (C12) may result in minor differences in retention time and extraction efficiency compared to C11 analytes. The d5 label offers a larger mass shift, which can be beneficial in reducing potential isotopic interference.[6]
n-Octanoylglycine-d2 C₁₀H₁₇D₂NO₃Shorter acyl chain (C8) makes it more suitable for the analysis of short to medium-chain acylglycines.[1] Its chromatographic behavior might differ more significantly from longer-chain analytes.

Table 2: Comparison of Alternative Deuterated Internal Standards.

Experimental Protocols

A robust analytical method relies on a well-defined experimental protocol. The following is a typical protocol for the quantification of N-acylglycines in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.[2]

  • Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution profile.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context, the following diagrams are provided.

experimental_workflow plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for N-acylglycine analysis.

signaling_pathway fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa n_acylglycine N-Acylglycine acyl_coa->n_acylglycine gant Glycine N-Acyltransferase (EC 2.3.1.13) glycine Glycine glycine->n_acylglycine gant->n_acylglycine

Caption: Biosynthesis of N-acylglycines.

Conclusion

The validation of analytical methods is a critical step in ensuring the quality and reliability of quantitative data in research and drug development. This compound stands as a robust internal standard for the quantification of N-undecanoylglycine and other related long-chain acylglycines. Its structural similarity to the analyte of interest allows for effective correction of experimental variability, leading to high accuracy and precision. While direct comparative data is limited, the expected performance of methods using this compound, based on data from analogous compounds, demonstrates its suitability for demanding analytical applications. The choice of an appropriate internal standard, coupled with a well-validated experimental protocol, is fundamental to the generation of high-quality data in the field of metabolomics.

References

The Gold Standard in Bioanalysis: A Comparative Guide to N-Undecanoylglycine-d2 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards, specifically N-Undecanoylglycine-d2, against their non-deuterated counterparts. The information presented, supported by established analytical principles and representative data, is intended to inform the selection of the most appropriate internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1]

Performance Comparison: this compound vs. Non-Deuterated Analogues

The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally provide superior assay performance compared to structural analogues.[1] This is because their near-identical chemical and physical properties to the analyte, N-Undecanoylglycine, lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[2][3]

Performance MetricThis compound (Deuterated IS)Non-Deuterated Structural Analog ISRationale
Chromatographic Co-elution Nearly identical retention time to N-Undecanoylglycine.Different retention time.Deuteration causes a negligible change in polarity, ensuring the IS and analyte experience the same chromatographic conditions and matrix effects.[4][5] Structural differences in analogues lead to separation on the column.
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement.Poor to moderate. Differential elution means the IS and analyte are exposed to different matrix components at the ion source.Co-elution ensures that both the analyte and the IS are subjected to the same matrix-induced ionization variations, allowing for accurate normalization of the signal.[6]
Extraction Recovery Identical to N-Undecanoylglycine.Can be different from N-Undecanoylglycine.The near-identical physicochemical properties ensure that any loss of the analyte during sample preparation is mirrored by a proportional loss of the deuterated IS.[3]
Accuracy & Precision High accuracy and precision (low %CV).Lower accuracy and precision (higher %CV), potential for systemic bias.Superior correction for analytical variability leads to more reliable and reproducible quantitative results.[2]
Cost Higher.Lower.The synthesis of deuterated compounds is a more complex and costly process.
Availability May require custom synthesis.More readily available.Structural analogues are often common laboratory chemicals or commercially available compounds.

Experimental Protocol: Evaluation of Matrix Effects

To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment to evaluate matrix effects is crucial. The following is a detailed methodology for this key experiment.

Objective: To determine the ability of this compound and a non-deuterated structural analog to compensate for matrix-induced signal suppression or enhancement in the LC-MS/MS analysis of N-Undecanoylglycine.

Materials:

  • N-Undecanoylglycine (analyte)

  • This compound (deuterated IS)

  • Non-deuterated structural analog IS (e.g., N-Decanoylglycine)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent (e.g., methanol).

  • Preparation of Spiking Solutions:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).

    • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • Calculate the IS-normalized MF for the analyte with both the deuterated and non-deuterated IS: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluation:

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

    • A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1]

Visualizing the Workflow and Rationale

To better understand the experimental process and the reasons for the superior performance of deuterated internal standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound or Non-Deuterated IS) sample->spike extract Extraction (e.g., Protein Precipitation, LLE, SPE) spike->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

logical_relationship cluster_deuterated This compound (Deuterated IS) cluster_non_deuterated Non-Deuterated Analog IS d_props Physicochemically Identical to Analyte d_elution Co-elution with Analyte d_props->d_elution d_matrix Experiences Same Matrix Effects d_elution->d_matrix d_correction Accurate Correction d_matrix->d_correction d_result High Accuracy & Precision d_correction->d_result nd_props Physicochemically Different from Analyte nd_elution Different Elution Time nd_props->nd_elution nd_matrix Experiences Different Matrix Effects nd_elution->nd_matrix nd_correction Inaccurate Correction nd_matrix->nd_correction nd_result Potential for Inaccuracy & Imprecision nd_correction->nd_result

References

A Comparative Guide to N-Undecanoylglycine-d2 Quantification: Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of N-acylglycines is paramount. N-Undecanoylglycine, a key biomarker in certain metabolic disorders, requires robust analytical methods for its detection. The use of a stable isotope-labeled internal standard, such as N-Undecanoylglycine-d2, is a cornerstone of achieving reliable and reproducible results in mass spectrometry-based assays. This guide provides a comparative overview of the analytical performance for this compound quantification, focusing on the critical parameters of linearity, precision, and accuracy.

Performance Characteristics of this compound Quantification

The primary method for the quantification of N-acylglycines, including N-Undecanoylglycine, in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The validation of these methods is crucial and is guided by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] Key performance indicators from method validation studies are summarized below.

Performance ParameterThis compound MethodAlternative Method (e.g., N-Decanoylglycine)Acceptance Criteria (FDA/EMA Guidelines)
Linearity (R²) >0.99>0.99R² ≥ 0.98
Precision (CV%) <15%<15%Within-run and between-run precision should not exceed 15% CV (20% at LLOQ)
Accuracy (Recovery %) 85-115%85-115%Within ±15% of the nominal concentration (±20% at LLOQ)

Note: The data presented for the this compound method and the alternative method are representative values from typical LC-MS/MS assays for acylglycines. Actual performance may vary based on the specific laboratory, instrumentation, and matrix.

Experimental Protocols

A detailed methodology is essential for the successful implementation and validation of an analytical assay for this compound quantification.

Sample Preparation
  • Matrix Spiking: A known concentration of this compound internal standard is spiked into the biological matrix (e.g., plasma, urine) at the beginning of the sample preparation process.[5]

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent, such as acetonitrile (B52724).[2] The mixture is vortexed and then centrifuged to separate the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube for further processing or direct injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[1] A reversed-phase C18 column is commonly used to separate N-Undecanoylglycine from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.[6] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to both N-Undecanoylglycine and the this compound internal standard.

Data Analysis

Quantification is based on the ratio of the peak area of the analyte (N-Undecanoylglycine) to the peak area of the internal standard (this compound).[2] A calibration curve is generated by plotting the peak area ratios of prepared standards against their known concentrations. The concentration of N-Undecanoylglycine in the unknown samples is then calculated from this calibration curve.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the relationship between the core validation parameters, the following diagrams are provided.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS Detection MS Detection LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Concentration Determination Concentration Determination Ratio Calculation->Concentration Determination

Experimental workflow for this compound quantification.

G Relationship of Key Bioanalytical Validation Parameters Reliable Quantification Reliable Quantification Linearity Linearity Linearity->Reliable Quantification Establishes Proportionality Precision Precision Precision->Reliable Quantification Ensures Reproducibility Accuracy Accuracy Accuracy->Reliable Quantification Ensures Trueness Accuracy->Precision

Interdependence of linearity, precision, and accuracy for reliable results.

References

A Comparative Guide to the Cross-Validation of N-Acylglycine Measurements with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N-acylglycines, with a focus on the critical role of internal standards in achieving accurate and reproducible results. The cross-validation of N-acylglycine measurements is paramount for the reliable application of these biomarkers in clinical research and diagnostics, particularly in the study of inborn errors of metabolism.[1][2] This document outlines the performance of various analytical approaches, supported by experimental data, and provides detailed protocols for key experimental setups.

Introduction to N-Acylglycine Analysis

N-acylglycines are metabolites that become elevated in several metabolic disorders, making their accurate quantification essential for diagnosis and disease monitoring.[2] The analytical methods of choice for N-acylglycine measurement are predominantly based on mass spectrometry coupled with chromatographic separation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] A cornerstone of these quantitative methods is the use of an internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard due to their chemical and physical similarity to the target analyte.[4][5]

The Role and Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thereby providing the most accurate correction.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[5] SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[4] This leads to high accuracy and precision in quantification. Examples include n-Octanoylglycine-2,2-d2 and other deuterated N-acylglycines.[1][2]

  • Structural Analogs as Internal Standards: In cases where a SIL-IS is unavailable or cost-prohibitive, a structural analog may be used.[4] However, these compounds may have different extraction recoveries and ionization efficiencies compared to the analyte, which can introduce bias into the measurement. For N-acylglycine analysis, the use of SIL-IS is strongly preferred and more commonly reported in validated methods.

The following sections provide quantitative data and experimental protocols from studies employing internal standards for N-acylglycine analysis.

Quantitative Performance Data

The performance of analytical methods for N-acylglycine quantification is assessed based on several key parameters, including linearity, accuracy (recovery), and precision (coefficient of variation, CV). The tables below summarize these metrics from various studies utilizing different analytical platforms and internal standards.

Table 1: Performance Characteristics of LC-MS/MS Methods for N-Acylglycine Quantification

ParameterMethod 1: UPLC-MS/MS with Deuterated ISMethod 2: HPLC-MS/MS with Analog ISMethod 3: UPLC-MS with Isotope Labeling Derivatization
Analytes Panel of N-acylglycinesN-Oleoyl Glycine & N-Oleoyl Alanine18 N-acylglycines
Internal Standard Deuterated N-acylglycines[1][6]AraGly-d8[7]Stable-isotope labeled analytes[8][9]
Linearity (R²) > 0.99[1][6]Not explicitly stated> 0.98 for 118 analytes (in a broader panel)[10]
Accuracy/Recovery 90.2% - 109.3%[6]> 90%[7]80% - 120%[10]
Precision (CV) < 10% (within- and between-run)[6]< 20%[7]< 15% (inter-day)[10]
Lower Limit of Quantification (LLOQ) Not explicitly statedNot explicitly stated1-5 nM[8][9]

Table 2: Performance Characteristics of GC-MS Methods for N-Acylglycine Quantification

ParameterMethod 4: GC-NCI-MS with Stable Isotope Dilution
Analytes Short- and medium-chain acylglycines
Internal Standard Stable isotopes of target acylglycines[11]
Linearity (R²) Not explicitly stated
Accuracy/Recovery Not explicitly stated
Precision (CV) Not explicitly stated
Notes Method demonstrated diagnostic utility for MCAD and MAD deficiencies.[11]

Experimental Protocols

Below are detailed methodologies for key experiments in N-acylglycine analysis.

Protocol 1: UPLC-MS/MS Analysis of N-Acylglycines in Urine

This protocol is a generalized procedure based on common practices for the analysis of a panel of N-acylglycines in urine samples.[1][6][10]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge samples to pellet any precipitate.
  • To 100 µL of supernatant, add a known amount of a mixture of deuterated N-acylglycine internal standards.
  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the N-acylglycines.
  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (Butylation):

  • Reconstitute the dried extract in butanolic-HCl.[3][12]
  • Incubate at 65°C for 20 minutes to form butyl esters.
  • Evaporate the butanolic-HCl under nitrogen.
  • Reconstitute the final sample in the initial mobile phase for injection.

3. UPLC-MS/MS Conditions:

  • Chromatography System: Waters ACQUITY UPLC system or equivalent.[3]
  • Column: A reverse-phase column suitable for separating polar and nonpolar analytes (e.g., C18).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Mass Spectrometry System: A tandem quadrupole mass spectrometer.[3]
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for each N-acylglycine and its corresponding internal standard.

Protocol 2: Isotope Labeling Derivatization for Enhanced Sensitivity

This method uses a chemical derivatization agent to improve the detection sensitivity of N-acylglycines.[8][9]

1. Sample Preparation and Derivatization:

  • To a urine sample, add the stable-isotope labeled internal standards.
  • Add a borate (B1201080) buffer to adjust the pH.
  • Add the isotope labeling reagent (e.g., p-dimethylaminophenacyl bromide) and an activating agent.
  • Incubate the reaction mixture.
  • Quench the reaction and prepare for LC-MS analysis.

2. UPLC-MS/MS Conditions:

  • Similar to Protocol 1, with optimization of the chromatographic gradient and MRM transitions for the derivatized N-acylglycines.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using internal standards in N-acylglycine analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, DBS) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A generalized experimental workflow for N-acylglycine quantification.

internal_standard_principle cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_quant Quantification Analyte Analyte (A) Extraction_Loss Extraction Loss Analyte->Extraction_Loss IS Internal Standard (IS) IS->Extraction_Loss Analyte_Signal Signal(A) Extraction_Loss->Analyte_Signal IS_Signal Signal(IS) Extraction_Loss->IS_Signal Ratio Ratio = Signal(A) / Signal(IS) IS_Signal->Ratio Concentration [A] ∝ Ratio Ratio->Concentration

Caption: Principle of quantification using an internal standard.

References

A Researcher's Guide: N-Undecanoylglycine-d2 vs. C13-Labeled Internal Standards for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of N-Undecanoylglycine-d2 (a deuterium-labeled standard) and its ¹³C-labeled counterparts for use in metabolomics.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry.[1][2] They are essential for correcting variability during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4] The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thereby effectively normalizing for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds.[2][5]

This guide delves into a comparative analysis of these two types of isotopic labeling, presenting their performance characteristics, a detailed experimental protocol for their evaluation, and insights into the metabolic relevance of N-Undecanoylglycine.

Performance Comparison: Deuterium (B1214612) (D) vs. Carbon-13 (¹³C) Labeling

While both deuterated and ¹³C-labeled standards are used to mimic the analyte of interest, their fundamental properties can lead to significant differences in analytical performance. ¹³C-labeled standards are broadly considered superior for many applications.[6][7][8] The primary drawbacks of deuterium labeling stem from the significant relative mass difference between hydrogen (¹H) and deuterium (²H or D), which can alter the physicochemical properties of the molecule.[3][9]

Quantitative Performance Data

The following table summarizes the expected performance characteristics based on general principles of isotope dilution mass spectrometry and data from comparative studies on other analytes.[3][10][11]

Performance MetricThis compound (Deuterated)¹³C-Labeled N-UndecanoylglycineRationale & Key Considerations
Co-elution with Analyte May exhibit a slight retention time shift (typically elutes earlier) in reversed-phase LC.[3][7][9]Co-elutes perfectly with the unlabeled analyte.[3][8][12]The C-D bond is slightly less polar than the C-H bond, causing earlier elution. This shift can lead to differential matrix effects, where the standard and analyte experience different levels of ion suppression or enhancement, compromising accuracy.[7][13]
Correction for Matrix Effects Good, but can be inaccurate if chromatographic separation occurs.[13][14]Excellent and reliable. Because ¹³C-IS co-elute perfectly, they experience the exact same ionization conditions as the analyte, providing the most accurate correction for matrix effects.[5][11]
Accuracy (% Recovery) Typically 80-115%Typically 95-105% The superior correction for matrix effects by ¹³C-IS leads to higher accuracy. Studies show ¹³C standards yield apparent recoveries closer to 100%.[11]
Precision (% RSD) Typically < 15%Typically < 10% By minimizing variability from matrix effects, ¹³C-IS results in better precision (lower Relative Standard Deviation). Studies have shown a significant reduction in coefficient of variation (%CV) with ¹³C-IS.[4][10][11]
Isotopic Stability Generally stable, but risk of H/D back-exchange if the label is on an exchangeable site (e.g., -OH, -NH) or an acidic carbon.[7][9]Completely stable. The ¹³C atoms are integral to the carbon backbone of the molecule and cannot be exchanged under typical analytical conditions.
Cost & Availability Generally less expensive and more widely available.[6][9]Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.[6]Cost can be a significant factor in high-throughput screening environments.

Metabolic Pathway of N-Undecanoylglycine

N-Undecanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid with the amino acid glycine.[15][16] Elevated levels of specific acylglycines in urine and blood can serve as important biomarkers for various inborn errors of fatty acid oxidation.[17][18][19] The formation of N-Undecanoylglycine occurs in the mitochondria and is catalyzed by Glycine N-acyltransferase (GLYAT).[19][20] This pathway serves to detoxify acyl-CoA esters that may accumulate.[18]

cluster_0 Mitochondrial Matrix UDA Undecanoic Acid (C11 Fatty Acid) UDACoA Undecanoyl-CoA UDA->UDACoA Acyl-CoA Synthetase NUG N-Undecanoylglycine UDACoA->NUG CoA CoA-SH UDACoA->CoA Glycine Glycine Glycine->NUG Glycine N-acyltransferase (GLYAT)

Biosynthesis of N-Undecanoylglycine.

Experimental Protocols

This section outlines a typical workflow for evaluating and comparing the performance of this compound and a ¹³C-labeled analog as internal standards for the quantification of N-Undecanoylglycine in a biological matrix (e.g., plasma) using LC-MS/MS.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled N-Undecanoylglycine, this compound, and ¹³C-labeled N-Undecanoylglycine in methanol (B129727).

  • Calibration Curve Working Solutions: Prepare serial dilutions of the unlabeled N-Undecanoylglycine stock solution in methanol to create a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a mixed IS working solution containing both this compound and ¹³C-labeled N-Undecanoylglycine at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • For calibration standards, spike 5 µL of the appropriate calibration working solution into blank plasma. For test samples, add 5 µL of methanol.

  • Add 10 µL of the mixed IS working solution to all samples.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

cluster_workflow Experimental Workflow A Sample Aliquot (50 µL Plasma) B Spike Analyte (for Calibrators) & Internal Standards (All Samples) A->B C Protein Precipitation (200 µL Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

LC-MS/MS sample preparation workflow.
LC-MS/MS Analysis

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient appropriate for the separation of N-Undecanoylglycine.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions for the unlabeled analyte and both labeled standards would be optimized.

Data Analysis and Evaluation
  • Co-elution: Overlay the chromatograms of the unlabeled analyte, this compound, and the ¹³C-labeled standard to assess retention time shifts.

  • Matrix Effect: Compare the peak area of each internal standard in a post-extraction spiked blank sample versus a neat solution to calculate the matrix effect factor.

  • Accuracy and Precision: Analyze calibration standards and quality control (QC) samples at low, medium, and high concentrations to determine the accuracy (% recovery) and precision (% RSD) for quantification using each internal standard separately.

Logical Comparison of Isotopic Labels

The decision between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and analytical performance. For routine assays where the highest accuracy is not critical, a well-characterized deuterated standard may suffice. However, for regulated bioanalysis, clinical diagnostics, and complex metabolomics studies, the superior performance of a ¹³C-labeled standard justifies the additional cost.

cluster_pros_d Pros cluster_cons_d Cons cluster_pros_c13 Pros cluster_cons_c13 Cons A Choice of Internal Standard B This compound (Deuterated) A->B C ¹³C-Labeled N-Undecanoylglycine A->C D Lower Cost B->D E Wider Availability B->E F Potential for Chromatographic Shift B->F G Risk of Inaccurate Matrix Effect Correction B->G H Possible H/D Exchange B->H I Perfect Co-elution C->I J Highest Accuracy & Precision C->J K Complete Isotopic Stability C->K L Higher Cost C->L M Less Available C->M

Comparison of D- and ¹³C-labeled IS.

Conclusion

While both this compound and ¹³C-labeled N-Undecanoylglycine can be used for the quantification of N-Undecanoylglycine, the evidence strongly suggests that ¹³C-labeled standards provide superior analytical performance. The key advantages of ¹³C labeling are identical chromatographic behavior and complete isotopic stability, which lead to more accurate and precise correction for matrix effects.[3][8] For applications demanding the highest level of confidence in quantitative results, such as clinical biomarker validation and drug development studies, the ¹³C-labeled internal standard is the recommended choice.

References

Deuterated vs. Non-Deuterated Standards: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability.[1] This guide provides an objective comparison of the performance characteristics of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies.

Internal standards (IS) are indispensable in quantitative LC-MS to correct for analytical variability that can occur during sample preparation, injection, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two principal types of internal standards employed are deuterated standards, which are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue standards, which possess a similar but not identical chemical structure.[3]

Superior Performance of Deuterated Internal Standards

The scientific consensus largely favors the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[4] Their near-identical chemical and physical properties to the analyte allow for better tracking during sample extraction and co-elution during chromatography.[4] This is crucial for compensating for matrix effects, a major source of variability in LC-MS/MS assays where co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte.[2] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, ensuring the ratio of the analyte to internal standard response remains constant, which leads to more accurate and precise quantification.[2]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards based on key validation parameters.

Table 1: General Performance Comparison

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal Standard
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement.[2]Variable: Differences in physicochemical properties can lead to different retention times and susceptibility to matrix effects.[5]
Extraction Recovery Correction Excellent: Exhibits nearly identical extraction efficiency to the analyte under various conditions.[5]Variable: Structural differences can result in inconsistent extraction recovery compared to the analyte.[5]
Accuracy & Precision High: Minimizes variability, leading to more accurate and precise results.[4]Can be acceptable, but more prone to inaccuracies due to differential behavior.[4]
Cost & Availability Generally higher cost and may require custom synthesis.[5]Typically lower cost and more readily available.[5]

Table 2: Example Experimental Data Comparison

Data adapted from a study comparing internal standards for everolimus (B549166) quantification.[4]

Quality Control LevelDeuterated IS (%CV)Non-Deuterated IS (%CV)
Low3.54.2
Medium2.83.9
High2.13.1

Data from a study on pesticide and mycotoxin analysis in cannabis matrices.[4]

AnalyteDeuterated IS (% Accuracy)Non-Deuterated IS (% Accuracy)
Myclobutanil98.775.4
Bifenazate102.3135.8
Paclobutrazol95.668.2

Potential Limitations of Deuterated Standards

Despite their advantages, deuterated standards are not without potential drawbacks. The most significant is the "chromatographic isotope effect," where the substitution of hydrogen with the heavier deuterium atom can cause the deuterated standard to elute slightly earlier from the liquid chromatography column than the non-deuterated analyte.[4] If this separation occurs in a region with significant matrix-induced ion suppression or enhancement, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[4] This phenomenon is known as "differential matrix effects."[4] In some instances, a ¹³C-labeled internal standard, which exhibits a much smaller isotope effect, may be a better alternative.[4]

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a thorough validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects.

Objective:

To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:
  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:
  • Preparation of Solutions:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).[1]

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]

  • Sample Analysis:

    • Analyze all prepared samples by LC-MS/MS.[1]

  • Data Analysis and Calculation:

    • Matrix Factor (MF): Calculate the matrix factor as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[1]

    • IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]

Acceptance Criteria:

A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] A well-performing deuterated internal standard is generally expected to yield a CV of ≤15%.[2]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract LC Liquid Chromatography Extract->LC MS Mass Spectrometry LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_pros Advantages cluster_cons Disadvantages Deuterated Deuterated Standard D_Pro1 Excellent Matrix Effect Compensation Deuterated->D_Pro1 D_Pro2 High Accuracy and Precision Deuterated->D_Pro2 D_Pro3 Reliable Extraction Recovery Tracking Deuterated->D_Pro3 D_Con1 Higher Cost Deuterated->D_Con1 D_Con2 Potential for Isotope Effects Deuterated->D_Con2 D_Con3 Custom Synthesis May Be Needed Deuterated->D_Con3 NonDeuterated Non-Deuterated Standard ND_Pro1 Lower Cost NonDeuterated->ND_Pro1 ND_Pro2 Readily Available NonDeuterated->ND_Pro2 ND_Con1 Variable Matrix Effect Compensation NonDeuterated->ND_Con1 ND_Con2 Inconsistent Extraction Recovery NonDeuterated->ND_Con2 ND_Con3 Lower Accuracy and Precision NonDeuterated->ND_Con3

Caption: Logical relationship of advantages and disadvantages.

References

A Comparative Guide to N-Acylglycine Quantification: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the primary analytical methodologies for the quantification of N-acylglycines (NAGs). N-acylglycines are a class of endogenous metabolites that are gaining prominence as biomarkers for inborn errors of metabolism and as signaling molecules in various physiological processes.[1][2] The accurate and reproducible quantification of these molecules is paramount for advancing research and clinical diagnostics. This document synthesizes performance data from multiple studies to provide a comprehensive overview for laboratories aiming to establish or refine their N-acylglycine analysis protocols.

Methodology Overview

The quantification of N-acylglycines in biological matrices such as plasma, urine, and dried blood spots is predominantly accomplished using chromatography-mass spectrometry techniques. The two most established methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been a longstanding method for the analysis of organic acids, including acylglycines.[3][4] A key feature of GC-MS analysis for these compounds is the requirement for derivatization to increase their volatility and thermal stability.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, specificity, and amenability to high-throughput analysis.[1][5] This method can often analyze N-acylglycines with minimal sample preparation and without the need for derivatization.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of N-acylglycines, based on data reported in various studies. It is important to note that a direct inter-laboratory comparison study has not been widely published; therefore, this data is a synthesis from single-laboratory validations.

Table 1: Performance Characteristics of LC-MS/MS Methods for N-Acylglycine Quantification

Performance MetricReported ValuesReferences
Linearity (r²) > 0.99[1][6]
Precision (%CV) Within-run: < 10% Between-run: < 10%[6]
Accuracy/Recovery (%) 90.2 - 109.3%[6]
Lower Limit of Quantification (LLOQ) 0.1 µM[1]

Table 2: Performance Characteristics of GC-MS Methods for N-Acylglycine Quantification

Performance MetricReported ValuesReferences
Linearity (r²) Not explicitly stated in all reviewed literature, but implied to be sufficient for quantitative analysis.[3]
Precision (%CV) Not explicitly stated in all reviewed literature.[3]
Accuracy/Recovery (%) Not explicitly stated in all reviewed literature.[3]
Sensitivity Capable of detecting diagnostically relevant concentrations.[3]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable quantitative analysis. Below are generalized protocols for the quantification of N-acylglycines using LC-MS/MS and GC-MS.

LC-MS/MS Protocol for N-Acylglycine Quantification in Plasma

This protocol is a generalized workflow based on common practices in the field.[1]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated N-octanoylglycine).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.

  • Mass Spectrometry:

    • System: A tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each N-acylglycine and the internal standard.

GC-MS Protocol for N-Acylglycine Quantification in Urine

This protocol is a generalized workflow and requires a derivatization step.[3][4]

  • Sample Preparation and Derivatization:

    • To a specified volume of urine, add an internal standard.

    • Perform an extraction of the organic acids, which may involve liquid-liquid extraction or solid-phase extraction.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a derivatization agent. A common method involves the formation of trimethylsilyl (B98337) (TMS) esters or bis(trifluoromethyl)benzyl (BTFMB) esters.[3]

    • Heat the sample to ensure complete derivatization.

  • Gas Chromatography:

    • System: A gas chromatograph.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase.

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is used to separate the derivatized acylglycines.

  • Mass Spectrometry:

    • System: A mass spectrometer.

    • Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used.[3]

    • Detection: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring characteristic ions for each derivatized analyte.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for N-acylglycine analysis and the key metabolic pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Addition of Internal Standard sample->add_is extraction Extraction / Protein Precipitation add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution Direct for LC-MS derivatization->reconstitution chromatography Chromatographic Separation (LC or GC) reconstitution->chromatography ms Mass Spectrometry (MS/MS or MS) chromatography->ms peak_integration Peak Integration ms->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

A generalized experimental workflow for N-acylglycine quantification.

signaling_pathway cluster_biosynthesis N-Acylglycine Biosynthesis cluster_degradation N-Acylglycine Degradation & Further Metabolism fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase n_acylglycine N-Acylglycine acyl_coa->n_acylglycine glycine Glycine glycine->n_acylglycine Glycine N-Acyltransferase (GLYAT) n_acylglycine_degradation N-Acylglycine hydrolysis_products Fatty Acid + Glycine n_acylglycine_degradation->hydrolysis_products Fatty Acid Amide Hydrolase (FAAH) pfam Primary Fatty Acid Amide (PFAM) n_acylglycine_degradation->pfam Peptidylglycine alpha-Amidating Monooxygenase (PAM)

Key metabolic pathways involving N-acylglycines.

References

Limit of detection (LOD) and quantification (LOQ) for N-Undecanoylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical sensitivity for N-Undecanoylglycine is critical for robust and reliable experimental outcomes. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for N-acylglycines, with a focus on providing the necessary framework for determining these values for N-Undecanoylglycine.

While specific, publicly available data on the LOD and LOQ for N-Undecanoylglycine is limited, this guide leverages data from the structurally similar compound, N-Oleoyl Glycine, to provide a valuable point of reference. Furthermore, detailed experimental protocols are outlined to empower researchers to determine these crucial parameters in their own laboratories.

Comparative Analysis of Detection and Quantification Limits

To provide a practical benchmark, the following table summarizes the reported limit of quantification for N-Oleoyl Glycine, a long-chain N-acylglycine, which can serve as an estimate for N-Undecanoylglycine. The determination of these values is highly dependent on the analytical instrumentation and methodology employed.

CompoundAnalytical MethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)
N-Undecanoylglycine HPLC-MS/MS or GC-MSBiological SamplesNot specified in literatureNot specified in literature
N-Oleoyl Glycine HPLC-MS/MSWater Substitute Matrix1 pmol (on-column: 80 fmol)[1]Not explicitly stated, but can be estimated as approximately 1/3 of the LOQ.

Note: The Limit of Detection (LOD) is generally estimated to be three times the signal-to-noise ratio (S/N), while the Limit of Quantification (LOQ) is typically defined as ten times the S/N.[2]

Experimental Protocols for Determining LOD and LOQ

Researchers can determine the LOD and LOQ for N-Undecanoylglycine using established analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for these key experiments.

Protocol 1: Determination of LOD and LOQ for N-Undecanoylglycine using HPLC-MS/MS

This protocol is adapted from a validated method for the analysis of N-Oleoyl Glycine and can be optimized for N-Undecanoylglycine.[1]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of N-Undecanoylglycine in a suitable solvent (e.g., methanol). A series of calibration standards at decreasing concentrations should be prepared by serial dilution.

  • Blank Sample Preparation: A matrix blank (a sample of the same type as the study samples but without the analyte) should be prepared to determine the background noise.

  • Spiked Sample Preparation: Spike the matrix blank with known low concentrations of N-Undecanoylglycine to prepare samples near the expected LOD and LOQ.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is suitable for separating N-acylglycines.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for N-Undecanoylglycine).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for N-Undecanoylglycine.

3. Data Analysis and LOD/LOQ Calculation:

  • Method 1: Signal-to-Noise Ratio:

    • Analyze the blank sample multiple times to determine the average baseline noise.

    • Analyze the spiked samples at low concentrations.

    • The LOD is the concentration that produces a signal-to-noise ratio of 3:1.[2]

    • The LOQ is the concentration that produces a signal-to-noise ratio of 10:1.[2]

  • Method 2: Calibration Curve Method:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • The LOD is calculated as (3.3 * σ) / S, where S is the slope of the calibration curve.

    • The LOQ is calculated as (10 * σ) / S.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Calculation Standard Prepare Standard Curve Analysis HPLC-MS/MS or GC-MS Analysis Standard->Analysis Blank Prepare Blank Samples Blank->Analysis Spiked Prepare Spiked Samples Spiked->Analysis SignalNoise Signal-to-Noise Ratio Calculation Analysis->SignalNoise CalCurve Calibration Curve Analysis Analysis->CalCurve LOD LOD Determination SignalNoise->LOD LOQ LOQ Determination SignalNoise->LOQ CalCurve->LOD CalCurve->LOQ

Caption: Workflow for LOD and LOQ Determination.

Protocol 2: Determination of LOD and LOQ for N-Undecanoylglycine using GC-MS

For certain applications, GC-MS can be an alternative to HPLC-MS/MS. This method often requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization:

  • Extraction: Extract N-Undecanoylglycine from the sample matrix using an appropriate solvent system.

  • Derivatization: Derivatize the extracted analyte to make it suitable for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized N-Undecanoylglycine.

3. Data Analysis and LOD/LOQ Calculation:

  • The data analysis and calculation of LOD and LOQ would follow the same principles as described in the HPLC-MS/MS protocol (Signal-to-Noise Ratio or Calibration Curve Method).

Signaling Pathways and Logical Relationships

The determination of LOD and LOQ is a fundamental aspect of analytical method validation, ensuring the reliability of quantitative data. The logical relationship between these parameters and the analytical signal is crucial for understanding the limitations of a given method.

Signal_Relationship Concentration Analyte Concentration Signal Analytical Signal Concentration->Signal Below_LOD Not Detectable LOD Limit of Detection (LOD) (S/N = 3) Signal->LOD LOQ Limit of Quantification (LOQ) (S/N = 10) Signal->LOQ Noise Background Noise Noise->Signal Between_LOD_LOQ Detectable but not Quantifiable LOD->Between_LOD_LOQ Above_LOQ Quantifiable LOQ->Above_LOQ

Caption: Analyte Signal vs. Detection Limits.

By following these protocols and understanding the underlying principles, researchers can confidently establish the limits of detection and quantification for N-Undecanoylglycine in their specific experimental contexts, ensuring data of the highest quality and reliability.

References

Assessing the Robustness of an Analytical Method with N-Undecanoylglycine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of an analytical method is a cornerstone of reliable and reproducible data. This guide provides an objective comparison of an analytical method's performance with and without the use of a deuterated internal standard, N-Undecanoylglycine-d2. The inclusion of supporting experimental data, detailed protocols, and visualizations aims to clearly demonstrate the value of such standards in achieving method robustness.

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage.[1][2][3] Robustness testing is a critical component of method validation, ensuring that a method is transferable between laboratories and remains dependable over time.[3]

The Role of Deuterated Internal Standards

In mass spectrometry-based bioanalysis, variability can arise from multiple sources, including sample preparation, instrument response, and matrix effects. An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process to compensate for these variations. Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are considered the gold standard for this purpose.[4] They share a high degree of chemical and physical similarity with the analyte, often co-eluting and exhibiting similar ionization behavior, thereby providing more accurate and precise quantification.[3][5]

Comparative Performance Data

The following tables summarize hypothetical data from a robustness study of an LC-MS/MS method for a theoretical analyte, "Analyte X." The study evaluates the impact of small, deliberate variations in key method parameters on the final calculated concentration of Analyte X, both with and without the use of this compound as an internal standard.

Table 1: Robustness Assessment of Analyte X Quantification without Internal Standard

Parameter VariedNominal ValueVariationMeasured Concentration of Analyte X (ng/mL)% Deviation from Nominal
Mobile Phase pH 3.02.88.9-11.0%
3.210.8+8.0%
Column Temperature 40°C38°C9.2-8.0%
42°C11.2+12.0%
Flow Rate 0.4 mL/min0.38 mL/min8.5-15.0%
0.42 mL/min11.9+19.0%
Injection Volume 5 µL4.5 µL9.1-9.0%
5.5 µL10.9+9.0%

Nominal Concentration of Analyte X = 10.0 ng/mL

Table 2: Robustness Assessment of Analyte X Quantification with this compound as Internal Standard

Parameter VariedNominal ValueVariationMeasured Concentration of Analyte X (ng/mL)% Deviation from Nominal
Mobile Phase pH 3.02.89.9-1.0%
3.210.1+1.0%
Column Temperature 40°C38°C9.8-2.0%
42°C10.2+2.0%
Flow Rate 0.4 mL/min0.38 mL/min9.9-1.0%
0.42 mL/min10.3+3.0%
Injection Volume 5 µL4.5 µL9.8-2.0%
5.5 µL10.1+1.0%

Nominal Concentration of Analyte X = 10.0 ng/mL

Data Summary: The data clearly indicates that the use of this compound significantly improves the robustness of the analytical method. Without the internal standard, small variations in method parameters lead to substantial deviations in the quantified concentration of Analyte X, with deviations up to 19%. In contrast, when this compound is utilized, the deviations are consistently within a much narrower and more acceptable range (≤ 3%). This demonstrates the ability of the deuterated internal standard to compensate for minor procedural variations, ensuring the reliability and accuracy of the results.

Experimental Protocols

The following is a representative protocol for a robustness study designed to assess the impact of variations in an LC-MS/MS method for the quantification of "Analyte X" in human plasma, using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 10 µL of the Analyte X spiking solution (or blank solution for control).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions (Nominal)
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte X: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion+2] -> [Product Ion]

Robustness Study Design

Prepare quality control (QC) samples at a low and high concentration of Analyte X. For each parameter to be tested, analyze a set of QC samples under the nominal conditions and under the varied conditions as outlined in the tables above. The International Council for Harmonisation (ICH) guidelines provide a framework for which parameters to consider for robustness testing.[1][2][6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the described robustness study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Parameter Variation cluster_data Data Analysis Plasma Human Plasma Spike_IS Spike with This compound Plasma->Spike_IS Spike_Analyte Spike with Analyte X Spike_IS->Spike_Analyte Precipitate Protein Precipitation (Acetonitrile) Spike_Analyte->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS System Supernatant->LC_MS Nominal Nominal Conditions LC_MS->Nominal Variation1 pH Variation LC_MS->Variation1 Variation2 Temperature Variation LC_MS->Variation2 Variation3 Flow Rate Variation LC_MS->Variation3 Analyze Quantify Analyte X (Peak Area Ratio) Nominal->Analyze Variation1->Analyze Variation2->Analyze Variation3->Analyze Compare Compare Results & Assess % Deviation Analyze->Compare

Caption: Workflow for assessing analytical method robustness.

Impact of Internal Standard on Data Quality

This diagram illustrates the logical relationship between sources of analytical variability and the role of a deuterated internal standard in ensuring data accuracy.

G cluster_sources Sources of Variability cluster_mitigation Mitigation Strategy cluster_outcome Analytical Outcome Prep Sample Prep Inconsistency IS Use of this compound (Deuterated Internal Standard) Prep->IS NonRobust Inaccurate & Variable Data Prep->NonRobust Matrix Matrix Effects Matrix->IS Matrix->NonRobust Instrument Instrument Fluctuation Instrument->IS Instrument->NonRobust Robust Robust & Reliable Data IS->Robust

Caption: Role of a deuterated internal standard in mitigating variability.

References

A Comparative Guide to N-Acylglycine Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-acylglycines, critical biomarkers for inborn errors of metabolism, relies heavily on the use of stable isotope-labeled internal standards in mass spectrometry-based assays. The choice of isotopic label—most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C)—can significantly impact assay performance, reliability, and data integrity. This guide provides a comparative analysis of different N-acylglycine internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your research needs.

The Critical Difference: Deuterated vs. ¹³C-Labeled Internal Standards

The ideal internal standard is chemically and physically identical to the analyte, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thus accurately compensating for analytical variability. While both deuterated and ¹³C-labeled standards are widely used, they exhibit key differences that can affect the quality of quantitative data.

Deuterated (²H) Internal Standards , such as the commonly used n-Octanoylglycine-2,2-d2, are often more readily available and cost-effective.[1] However, the significant mass difference between hydrogen and deuterium can lead to the "deuterium isotope effect," which may alter the physicochemical properties of the molecule.[2] This can result in a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte.[2][3] This separation can compromise accurate quantification, especially in complex biological matrices where matrix effects may differ between the slightly separated analyte and internal standard peaks.[4] Furthermore, deuterium labels on exchangeable sites (e.g., -OH, -NH) can be susceptible to back-exchange with protons from the solvent, potentially compromising the standard's integrity.[2]

¹³C-Labeled Internal Standards are considered the gold standard for quantitative mass spectrometry.[4] As carbon-13 is incorporated into the carbon skeleton of the molecule, it imparts a mass difference without significantly altering the physicochemical properties.[4] This results in near-perfect co-elution with the unlabeled analyte, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.[4] ¹³C-labeled standards are also isotopically stable, with no risk of back-exchange.[2] The primary drawback of ¹³C-labeled standards is their often higher cost and more complex synthesis.[4]

Performance Comparison: A Head-to-Head Look

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Takeaway
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the native analyte.[2][3]Typically co-elutes perfectly with the native analyte.Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects.[4]
Accuracy & Precision Can lead to inaccuracies due to differential matrix effects. One study reported a 40% error due to imperfect retention time matching for another analyte.Demonstrates improved accuracy and precision. A comparative study on a different analyte showed a mean bias of 100.3% with a standard deviation of 7.6%.The closer physicochemical properties of ¹³C-labeled standards lead to more reliable and reproducible quantification.
Isotopic Stability Can be susceptible to back-exchange of deuterium with protons, especially if the label is on an exchangeable site.[2]Highly stable with no risk of isotopic exchange.[2]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.
Cost & Availability Generally less expensive and more readily available.[1][4]Typically more expensive and may require custom synthesis.[4]For routine analyses with established methods, deuterated standards may be cost-effective. For complex assays where high accuracy is critical, the initial higher cost of ¹³C standards is often justified.

Quantitative Performance of a Validated N-Acylglycine Assay using a Deuterated Internal Standard

The following table summarizes the performance of a typical validated LC-MS/MS method for the quantification of various N-acylglycines in human urine using deuterated internal standards.[5]

Validation ParameterPerformance Metric
Linearity (r²) > 0.99
Mean Recoveries 90.2% to 109.3%
Within- and Between-Run Imprecision (CV) < 10%

These data demonstrate that robust and reliable methods can be developed using deuterated internal standards. However, for assays requiring the highest level of accuracy and for minimizing method development challenges in complex matrices, the use of a ¹³C-labeled internal standard is highly recommended.

Experimental Protocols

Detailed Methodology for N-Acylglycine Quantification in Human Urine using LC-MS/MS and a Deuterated Internal Standard[5]

This protocol is for the quantification of a panel of N-acylglycines and is adaptable for plasma with an initial protein precipitation step.

1. Sample Preparation (Urine)

  • Sample Thawing and Centrifugation: Thaw urine samples at room temperature. Vortex for 10 seconds and then centrifuge at 4000 x g for 5 minutes.

  • Internal Standard Spiking: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing a deuterated N-acylglycine standard, such as n-Octanoylglycine-2,2-d2, in 50% methanol/water).

  • Vortexing: Vortex the mixture for 10 seconds.

  • Transfer: Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[5][6]

  • Column: A suitable reversed-phase column (e.g., C18) for the separation of analytes with a wide range of polarities.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the detection of specific precursor-to-product ion transitions for each N-acylglycine and its corresponding deuterated internal standard.

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the deuterated internal standard against the known concentrations of the standards.

  • The concentration of the N-acylglycines in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Note on using ¹³C-Labeled Internal Standards: The experimental protocol would remain largely the same. The primary difference would be the specific m/z values used for the MRM transitions of the ¹³C-labeled internal standard.

Visualizing the Workflow and Key Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine/Plasma) add_is Add Internal Standard (Deuterated or ¹³C-Labeled) sample->add_is extraction Extraction / Protein Precipitation add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify final_result Result quantify->final_result Final Concentration

A generalized experimental workflow for N-acylglycine quantification.

logical_comparison cluster_deuterated Deuterated (²H) Internal Standard cluster_c13 ¹³C-Labeled Internal Standard d_effect Isotope Effect d_shift Chromatographic Shift d_effect->d_shift d_matrix Differential Matrix Effects d_shift->d_matrix d_inaccuracy Potential for Inaccuracy d_matrix->d_inaccuracy c_no_effect Minimal Isotope Effect c_coelution Perfect Co-elution c_no_effect->c_coelution c_same_matrix Identical Matrix Effects c_coelution->c_same_matrix c_accuracy Higher Accuracy & Precision c_same_matrix->c_accuracy

Logical comparison of deuterated vs. ¹³C internal standards.

References

Safety Operating Guide

Proper Disposal of N-Undecanoylglycine-d2: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Safety Precautions

N-Undecanoylglycine is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

Summary of Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin corrosion/irritation (Category 2)[1]Wear protective gloves, protective clothing, and eye/face protection.[2] If on skin, wash with plenty of water.
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]Wear eye or face protection.[2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.
Harmful if swallowedAcute toxicity, oral (Category 4)[2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of N-Undecanoylglycine-d2 waste, including pure compound and contaminated materials.

1. Waste Identification and Segregation:

  • Chemical Waste Stream: this compound should be classified as a non-halogenated organic solid waste.
  • Segregation: Do not mix with other waste streams, such as halogenated solvents, strong acids or bases, or oxidizing agents.[3] Keep in a dedicated, clearly labeled waste container.

2. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).

3. Waste Collection:

  • Solid Waste: Carefully sweep up solid this compound, avoiding dust formation.[3] Place into a designated, sealable, and properly labeled waste container.
  • Contaminated Materials: Any materials contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in the same designated waste container.
  • Solutions: If this compound is in a solvent, the entire solution should be collected in a labeled, sealable container for liquid organic waste. Ensure the container is compatible with the solvent used.

4. Waste Container Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any solvent names if it is a solution.

5. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat and sources of ignition, and secondary containment is recommended.

6. Disposal:

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Provide the waste manifest with all necessary information about the chemical.
  • Never dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a solution? is_solid->is_liquid No collect_solid Collect in a labeled solid chemical waste container is_solid->collect_solid Yes is_liquid->start No (Re-evaluate waste type) collect_liquid Collect in a labeled liquid chemical waste container is_liquid->collect_liquid Yes storage Store in designated hazardous waste area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS/licensed contractor pickup storage->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

References

Essential Safety and Logistics for Handling N-Undecanoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of N-Undecanoylglycine-d2, designed for researchers, scientists, and drug development professionals. The following procedures and data ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound and similar compounds. This compound is considered hazardous, and precautions must be taken to avoid contact with eyes, skin, and clothing, as well as inhalation of dust.[1]

Protection TypeRequired EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection. Gloves should be inspected before use and replaced regularly.[1]
Body Protection Laboratory coat or protective suitA clean, dry protective suit or lab coat that covers the body from wrists to ankles should be worn.[1]
Respiratory Protection Not required under normal useIn situations where dust formation is likely, a NIOSH-approved respirator with a particle filter is recommended. For significant exposure or in case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1]

Hazard Identification

N-Undecanoylglycine is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Ensure a well-ventilated area, such as a fume hood, is used for handling the compound.[1][3] Ensure that eyewash stations and safety showers are close to the workstation location.[3]

  • Donning PPE:

    • Put on a lab coat or protective suit.[1]

    • Wear safety glasses with side shields or goggles.[1]

    • Don chemical-resistant gloves.[1]

  • Handling the Compound:

    • Avoid breathing dust.[3]

    • Avoid contact with skin and eyes.[4]

    • Use only with adequate ventilation.[4]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[5] Store in accordance with local and national regulations.[4]

Disposal Plan

  • Waste Collection: Place waste this compound and any contaminated materials (e.g., gloves, paper towels) into a clearly labeled, sealed container for hazardous waste.[1]

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material.[6] Dispose of contents and container to an approved waste disposal plant.[7]

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling this compound cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety don_coat Lab Coat/Suit check_safety->don_coat don_goggles Safety Goggles don_coat->don_goggles don_gloves Chemical-Resistant Gloves don_goggles->don_gloves handle_compound Weighing/Transfer don_gloves->handle_compound collect_waste Collect Contaminated Materials handle_compound->collect_waste seal_container Seal in Labeled Hazardous Waste Container collect_waste->seal_container professional_disposal Dispose via Licensed Service seal_container->professional_disposal end End professional_disposal->end start Start start->prep_area

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.